Chloroxuron-d6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15ClN2O2 |
|---|---|
Molecular Weight |
296.78 g/mol |
IUPAC Name |
3-[4-(4-chlorophenoxy)phenyl]-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19)/i1D3,2D3 |
InChI Key |
IVUXTESCPZUGJC-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Chloroxuron-d6: Application in Quantitative Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Chloroxuron-d6, focusing on its core properties and principal application in a research setting. It details the rationale for its use as an internal standard in quantitative analytical methodologies.
Core Concepts: Understanding Chloroxuron and Isotopic Labeling
1.1 Chloroxuron Overview
Chloroxuron is a phenylurea herbicide developed to control annual grasses, mosses, and broad-leaved weeds.[1][2] It functions by inhibiting photosynthesis at the photosystem II receptor site, which disrupts plant growth.[2][3] Historically, it was used on crops such as soybeans, onions, strawberries, and celery.[1] Chloroxuron is an odorless, colorless crystalline solid with low solubility in water.
1.2 The Role of Deuterium Labeling (d6)
This compound is a stable isotope-labeled (SIL) version of Chloroxuron, where six hydrogen atoms (H) have been replaced by deuterium (²H or D) atoms. Deuterium is a stable, non-radioactive isotope of hydrogen. This labeling results in a compound that is chemically identical to Chloroxuron but has a higher molecular weight.
The primary and critical use of this compound in research is as an internal standard (IS) for quantitative analysis. In techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the SIL internal standard is added in a known amount to samples. Because it behaves almost identically to the non-labeled analyte (the "native" Chloroxuron) during sample extraction, cleanup, and chromatographic separation, it can be used to accurately correct for any analyte loss during sample preparation and to compensate for variations in instrument response. This significantly improves the accuracy and precision of quantification.
Data Presentation: Chemical and Physical Properties
The following table summarizes and compares the key properties of Chloroxuron and its deuterated analog, this compound.
| Property | Chloroxuron | This compound | Data Source(s) |
| IUPAC Name | 3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea | 3-[4-(4-chlorophenoxy)phenyl]-1,1-di(methyl-d3)urea | |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | C₁₅H₉D₆ClN₂O₂ | |
| Molecular Weight | 290.75 g/mol | ~296.79 g/mol | |
| CAS Number | 1982-47-4 | 2030182-44-4 | |
| Appearance | Odorless, colorless powder or white crystals | Assumed to be a colorless or white solid | |
| Melting Point | 151-152 °C (304-306 °F) | Not specified; expected to be very similar to Chloroxuron | |
| Water Solubility | 4 mg/L | Not specified; expected to be very similar to Chloroxuron |
Primary Use in Research: A Methodological Deep Dive
The sole purpose of this compound in a research context is to serve as a robust internal standard for the precise quantification of Chloroxuron in complex matrices such as soil, water, food products, or biological samples.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for quantitative analysis using an internal standard like this compound with LC-MS/MS.
Experimental Protocol: Quantification of Chloroxuron in Soil
This section details a representative protocol for the analysis of Chloroxuron in a soil matrix using this compound as an internal standard, followed by LC-MS/MS analysis. This method is based on common pesticide analysis procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
4.1 Materials and Reagents
-
Chloroxuron analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)
-
HPLC-grade acetonitrile, water, and methanol
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer and centrifuge
-
Syringe filters (0.22 µm)
4.2 Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of Chloroxuron and this compound in acetonitrile (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with varying concentrations of Chloroxuron (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking: Spike each calibration standard and all unknown samples with a constant concentration of this compound (e.g., 25 ng/mL).
4.3 Sample Preparation (QuEChERS Method)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Spike the sample with the this compound internal standard solution and briefly vortex.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl), seal tightly, and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes. The top layer is the acetonitrile extract.
4.4 Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing appropriate sorbents (e.g., MgSO₄ and PSA to remove water and interfering compounds).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
4.5 LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both Chloroxuron and this compound to ensure identity and accurate quantification.
-
Example (illustrative):
-
Chloroxuron: Q1 291.1 -> Q3 72.1 (quantifier), Q1 291.1 -> Q3 246.0 (qualifier)
-
This compound: Q1 297.1 -> Q3 78.1 (quantifier)
-
-
4.6 Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions for both the native analyte and the internal standard in all standards and samples.
-
Calculate the response ratio (Area of Chloroxuron / Area of this compound) for each standard and sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of Chloroxuron for the calibration standards.
-
Determine the concentration of Chloroxuron in the unknown samples by interpolating their response ratios from the linear regression of the calibration curve.
References
In-Depth Technical Guide to the Synthesis and Commercial Availability of Chloroxuron-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and commercial availability of Chloroxuron-d6, an isotopically labeled analog of the herbicide Chloroxuron. This document is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and drug metabolism studies who require a stable-labeled internal standard for quantitative analysis.
Introduction
Chloroxuron, chemically known as 3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea, is a phenylurea herbicide used to control broadleaf weeds and annual grasses in various crops.[1][2][3] The use of its deuterated analog, this compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, is crucial for accurate quantification in complex matrices by isotope dilution mass spectrometry. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard.[4]
Synthesis of this compound
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on general principles of organic chemistry and analogous reactions for deuterated phenylurea compounds, a feasible synthetic pathway can be proposed. The most direct and efficient method involves the reaction of a key intermediate, 4-(4-chlorophenoxy)phenyl isocyanate, with commercially available dimethylamine-d6 hydrochloride.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available precursors:
-
Synthesis of 4-(4-chlorophenoxy)phenyl isocyanate: This intermediate is commercially available but can also be synthesized from 4-(4-chlorophenoxy)aniline. The aniline derivative can be reacted with phosgene or a phosgene equivalent, such as triphosgene, to yield the corresponding isocyanate.[5]
-
Reaction with Dimethylamine-d6: The 4-(4-chlorophenoxy)phenyl isocyanate is then reacted with dimethylamine-d6 (or its hydrochloride salt in the presence of a base) to yield the final product, this compound. This is a nucleophilic addition reaction where the nitrogen atom of the deuterated dimethylamine attacks the electrophilic carbon of the isocyanate group.
Detailed Experimental Protocol
The following is a putative experimental protocol for the synthesis of this compound. This protocol is based on established chemical reactions for the formation of ureas from isocyanates and amines.
Materials and Reagents:
-
4-(4-chlorophenoxy)phenyl isocyanate
-
Dimethylamine-d6 hydrochloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of Dimethylamine-d6 free base: In a round-bottom flask, dissolve dimethylamine-d6 hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a stoichiometric equivalent of a strong base (e.g., sodium hydroxide) to liberate the free amine. The free dimethylamine-d6 can then be extracted into a suitable organic solvent like diethyl ether. Dry the organic extract over anhydrous sodium sulfate. Alternatively, and more conveniently, the reaction can be performed directly with the hydrochloride salt using an excess of a tertiary amine base like triethylamine in the reaction mixture.
-
Reaction: In a separate dry, nitrogen-flushed round-bottom flask, dissolve 4-(4-chlorophenoxy)phenyl isocyanate (1.0 equivalent) in anhydrous THF. To this solution, add triethylamine (1.1 equivalents).
-
Slowly add a solution of dimethylamine-d6 (1.05 equivalents) in anhydrous THF to the isocyanate solution at room temperature with stirring.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed for further purification.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the absence of signals corresponding to the N,N-dimethyl protons, confirming successful deuteration. The aromatic proton signals should be consistent with the Chloroxuron structure.
-
¹³C NMR will show signals consistent with the carbon skeleton of Chloroxuron.
-
²H NMR (Deuterium NMR) will show a signal corresponding to the deuterium atoms of the dimethyl-d6 group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the deuterated compound. The molecular ion peak should correspond to the calculated mass of C₁₅H₉D₆ClN₂O₂. The isotopic pattern will also be characteristic of a molecule containing one chlorine atom and six deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Commercial Availability
As of the date of this guide, this compound is not widely available as a stock catalog item from major chemical suppliers. However, its synthesis can be outsourced to companies specializing in custom isotopic labeling.
Custom Synthesis Services:
Several companies offer custom synthesis of stable isotope-labeled compounds, including deuterated small molecules. Researchers seeking to obtain this compound can contact these vendors with their specific requirements for purity and quantity. When requesting a quote, it is helpful to provide the chemical structure, desired isotopic enrichment (typically >98 atom % D), and the required amount.
Potential Suppliers for Custom Synthesis:
| Company | Service |
| Cambridge Isotope Laboratories, Inc. | Custom synthesis of stable isotope-labeled compounds. |
| Toronto Research Chemicals | Custom synthesis and catalog of labeled compounds. |
| Alsachim | Custom synthesis of stable isotope-labeled standards. |
| Simson Pharma Limited | Supplier of stable isotope-labeled products. |
| Biosynth | Supplier of deuterated compounds, including Dimethyl-d6-amine HCl. |
| MedChemExpress | Supplier of deuterated compounds, including Dimethylamine-d6 hydrochloride. |
Availability of Key Precursors:
The key starting materials for the proposed synthesis are commercially available:
| Precursor | CAS Number | Potential Suppliers |
| 4-Chlorophenyl isocyanate | 104-12-1 | Sigma-Aldrich, TCI, Alfa Aesar |
| Dimethylamine-d6 hydrochloride | 53170-19-7 | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich, Biosynth, Simson Pharma Limited |
Data Presentation
Table 1: Physicochemical Properties of Chloroxuron and this compound
| Property | Chloroxuron | This compound (Calculated) |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | C₁₅H₉D₆ClN₂O₂ |
| Molar Mass | 290.75 g/mol | 296.80 g/mol |
| Appearance | Odorless, colorless powder or white crystals | Expected to be similar |
| Melting Point | 151-152 °C | Expected to be similar |
Table 2: Key Analytical Data for this compound Characterization
| Analytical Technique | Expected Result |
| ¹H NMR | Absence of singlet at ~3.0 ppm (N(CH₃)₂). Aromatic signals consistent with the parent compound. |
| ²H NMR | Singlet corresponding to the -N(CD₃)₂ group. |
| High-Resolution MS | [M+H]⁺ ion at m/z corresponding to C₁₅H₁₀D₆ClN₂O₂⁺. |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway (Illustrative for Herbicide Action)
While this compound is primarily used as an analytical standard, the mechanism of action of the parent compound, Chloroxuron, involves the inhibition of photosynthesis. The following diagram illustrates this general pathway for phenylurea herbicides.
Caption: Inhibition of Photosystem II by Chloroxuron.
References
The Environmental Fate of Chloroxuron: A Technical Guide to Its Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroxuron, a phenylurea herbicide, has been utilized for the selective pre- and post-emergence control of annual grasses and broad-leaved weeds in various crops.[1] Understanding its environmental degradation is crucial for assessing its ecological impact and persistence. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of Chloroxuron, its transformation products, and the methodologies employed in its degradation studies.
Abiotic Degradation Pathways
Chloroxuron is susceptible to degradation in the environment through abiotic processes, primarily photodegradation and hydrolysis.[1]
Photodegradation
Chloroxuron is sensitive to light and can be decomposed by UV radiation.[1] Photodegradation proceeds through several reactions, including demethylation, dearylation, and dechlorination, as well as photooxidation. These processes lead to the formation of hydroxylated compounds and chlorophenol derivatives.[1] Under laboratory conditions using a 300W ultraviolet source, a 90% loss of Chloroxuron was observed within 13 hours.[1] The photolysis half-life of Chloroxuron in natural or artificial light (>250 nm) is reported to be less than 0.04 days.
Hydrolysis
Chloroxuron is stable under normal conditions but undergoes hydrolysis to 4-(p-chlorophenoxy)aniline in the presence of strong acids and alkalis. However, the rate of hydrolysis is generally slow. No significant hydrolysis was observed at 30°C at a pH of 1. The hydrolysis half-life of Chloroxuron is estimated to be very long, ranging from 1208 to 4583 days, although the specific pH and temperature conditions for this range are not fully detailed in the available literature.
Biotic Degradation Pathway
The primary route of Chloroxuron degradation in the environment is through the action of soil microorganisms. The degradation process is generally slow, contributing to a relatively long soil half-life.
Microbial Degradation in Soil
Soil microorganisms, including bacteria, are capable of metabolizing Chloroxuron. The main biotic degradation pathway involves a sequential N-demethylation of the dimethylurea side chain, followed by hydrolysis.
The initial step is the removal of one methyl group to form the monomethylated derivative , N'-(4-(4-chlorophenoxy)phenyl)-N-methylurea. Subsequent demethylation leads to the demethylated derivative , N'-(4-(4-chlorophenoxy)phenyl)urea. Finally, hydrolysis of the urea linkage results in the formation of 4-(4-chlorophenoxy)aniline . Some studies have also reported the formation of dimethylated derivatives. The overall process leads to the eventual mineralization of the herbicide.
Quantitative Degradation Data
The persistence of Chloroxuron in the environment is often expressed in terms of its half-life (DT50), which can vary depending on environmental conditions.
| Matrix | Condition | Half-life (DT50) | Reference |
| Soil | Field dissipation (recommended) | 45 days | |
| Soil | Field dissipation (range) | 30 - 60 days | |
| Silt Loam Soil | Aerobic | 110 days | |
| Water | Photolysis (natural/artificial light >250nm) | < 0.04 days | |
| Water | Hydrolysis | 1208 - 4583 days |
Degradation Pathways and Experimental Workflow Diagrams
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of Chloroxuron degradation. Below are generalized methodologies based on common practices for pesticide degradation studies.
Microbial Degradation in Soil (Based on Ross and Tweedy, 1973)
This protocol is a generalized representation of the study that investigated the N-demethylation of Chloroxuron by soil microorganisms.
1. Soil Collection and Preparation:
-
Collect soil samples from relevant agricultural fields (e.g., Louisiana and Indiana soils as in the original study).
-
Sieve the soil to remove large debris and homogenize.
-
Characterize the soil properties (pH, organic matter content, texture).
2. Incubation:
-
Weigh a defined amount of soil into incubation flasks.
-
Fortify the soil with a known concentration of Chloroxuron, often using a radiolabeled compound (e.g., ¹⁴C-Chloroxuron) to facilitate tracking of the parent compound and its metabolites.
-
Adjust the soil moisture to a specified level (e.g., 60% of field capacity).
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C) under aerobic conditions.
-
Include sterile control flasks (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.
3. Sampling and Extraction:
-
At predetermined time intervals, collect triplicate soil samples from the incubation flasks.
-
Extract the soil samples with an appropriate organic solvent (e.g., methanol or acetonitrile) by shaking or sonication.
-
Centrifuge the samples and collect the supernatant.
4. Analysis:
-
Analyze the extracts using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate Chloroxuron and its metabolites.
-
For radiolabeled studies, use a radio-scanner to quantify the radioactivity of the separated compounds.
-
Confirm the identity of the metabolites using Mass Spectrometry (MS).
5. Data Analysis:
-
Plot the concentration of Chloroxuron and its metabolites over time.
-
Calculate the degradation rate constant (k) and half-life (DT50) using first-order kinetics.
Photocatalytic Degradation in Aqueous Solution
This protocol is based on studies investigating the photocatalytic degradation of phenylurea herbicides.
1. Catalyst and Reactor Setup:
-
Prepare the photocatalyst, for example, by embedding Titanium Dioxide (TiO₂) into a transparent polymer matrix like polyvinylidene fluoride (PVDF).
-
Place the catalyst in a photoreactor equipped with a UV light source (e.g., a 300W lamp or simulated solar radiation).
2. Degradation Experiment:
-
Prepare an aqueous solution of Chloroxuron of a known concentration.
-
Place the solution in the photoreactor.
-
Irradiate the solution with the UV light source while maintaining a constant temperature and stirring.
-
Collect aliquots of the solution at different time intervals.
3. Sample Analysis:
-
Analyze the collected aliquots using High-Performance Liquid Chromatography coupled to a Mass Spectrometer (HPLC-MS/MS).
-
Use a suitable HPLC column (e.g., C18) and a gradient elution program with solvents like acetonitrile and water (acidified with formic acid).
-
Operate the mass spectrometer in a mode that allows for the identification and quantification of Chloroxuron and its degradation by-products (e.g., electrospray ionization in positive ion mode with MS/MS fragmentation).
4. Data Analysis:
-
Monitor the decrease in the concentration of Chloroxuron and the formation of by-products over time.
-
Determine the degradation kinetics and identify the major transformation products based on their mass spectra and fragmentation patterns.
Conclusion
The environmental degradation of Chloroxuron is a complex process involving both abiotic and biotic pathways. Photodegradation can be rapid under direct sunlight, while hydrolysis is generally a slow process. The primary mechanism for its dissipation in soil is microbial degradation, which proceeds through N-demethylation and subsequent hydrolysis to form 4-(4-chlorophenoxy)aniline. The persistence of Chloroxuron in the environment, as indicated by its half-life, is influenced by various factors such as soil type, moisture, temperature, and microbial activity. A thorough understanding of these degradation pathways and the factors that influence them is essential for the environmental risk assessment of this herbicide. Further research with detailed experimental protocols and under varied environmental conditions will provide more precise quantitative data on its fate and transport in the ecosystem.
References
In-Depth Technical Guide to Chloroxuron-d6: Identifiers, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chloroxuron-d6, a deuterated analog of the phenylurea herbicide Chloroxuron. This document is intended for researchers and scientists in analytical chemistry, environmental science, and drug development who utilize isotopically labeled compounds as internal standards for quantitative analysis.
Core Identifiers and Chemical Properties
Below is a summary of the key identifiers for both Chloroxuron and its deuterated form.
| Identifier | Chloroxuron | This compound |
| CAS Number | 1982-47-4[1] | Not Available |
| PubChem CID | 16115 | Not Available |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | C₁₅H₉D₆ClN₂O₂ |
| Molecular Weight | 290.74 g/mol [1] | Approx. 296.78 g/mol |
| InChI Key | IVUXTESCPZUGJC-UHFFFAOYSA-N | Not Available |
| Canonical SMILES | CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | Not Available |
| Synonyms | N'-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea, Tenoran, Norex | Deuterated Chloroxuron |
Experimental Protocols: Synthesis of Phenylurea Herbicides
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general method for the synthesis of deuterated phenylurea herbicides has been described. This process can be adapted for the preparation of this compound.
A patented method outlines the synthesis of phenylurea herbicides and their deuteration-labeled analogs by reacting a corresponding phenyl isocyanate derivative with a dimethylamine salt or a D6-dimethylamine salt in the presence of an organic base[2].
General Synthetic Approach:
-
Preparation of the Isocyanate Intermediate: The synthesis would begin with the appropriate aniline precursor, in this case, 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
-
Reaction with Deuterated Dimethylamine: The resulting isocyanate is then reacted with D6-dimethylamine hydrochloride in the presence of an organic base (e.g., triethylamine) in an appropriate solvent. The D6-dimethylamine serves as the source of the deuterated methyl groups.
-
Purification: The final product, this compound, would then be purified using standard techniques such as crystallization or chromatography to achieve the desired purity for use as an analytical standard.
The use of deuterated internal standards like this compound is crucial for accurate quantification in complex matrices by correcting for matrix effects and variations in sample preparation and instrument response[3].
Logical Relationship of Chloroxuron and Its Deuterated Analog
The following diagram illustrates the relationship between Chloroxuron and this compound, highlighting the key identifiers of the parent compound that are used as a reference for its deuterated analog.
References
Chloroxuron: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroxuron, a phenylurea herbicide, has been utilized for the control of broadleaf weeds and annual grasses. This technical guide provides an in-depth toxicological profile and safety assessment of Chloroxuron, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows. While Chloroxuron generally exhibits low acute toxicity, this guide consolidates available data on its various toxicological endpoints to provide a comprehensive overview for handling and research purposes.
Physicochemical Properties
Chloroxuron is an odorless, colorless crystalline solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₁₅ClN₂O₂ |
| Molar Mass | 290.74 g/mol |
| Melting Point | 151-152 °C |
| Water Solubility | 3.7 mg/L at 20 °C |
| Vapor Pressure | 1.8 x 10⁻⁹ mmHg at 20 °C |
| Log P (Octanol-Water Partition Coefficient) | 3.5 |
Toxicological Data
The toxicological data for Chloroxuron are summarized in the following tables, covering acute, sub-chronic, chronic, reproductive, and developmental toxicity.
Table 1: Acute Toxicity of Chloroxuron
| Species | Route of Administration | LD₅₀ / LC₅₀ | Reference |
| Rat (male) | Oral | 3,700 mg/kg | [1] |
| Rat (female) | Oral | 5,400 mg/kg | [1] |
| Dog | Oral | >10,000 mg/kg | [1] |
| Rabbit | Dermal | >10,000 mg/kg | [2] |
| Rat | Inhalation | >1.35 mg/L (6 hours) |
Table 2: Sub-chronic and Chronic Toxicity of Chloroxuron
| Species | Duration | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Dog | 90 days | Oral | 15 mg/kg/day | - | No adverse effects observed | |
| Rat | 2 years | Dietary | - | - | Data not available | |
| Mouse | 2 years | Dietary | - | - | Data not available |
Table 3: Reproductive and Developmental Toxicity of Chloroxuron
| Species | Study Type | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Rat | Two-Generation Reproduction | 10 ppm (dietary) | 100 ppm (dietary) | Reduced pup weights | [3] |
| Rat | Developmental | 25 mg/kg/day (maternal toxicity) | 125 mg/kg/day (maternal toxicity) | Enlarged spleens in dams | |
| Rat | Developmental | 125 mg/kg/day (developmental toxicity) | - | No developmental effects observed |
Genotoxicity
Carcinogenicity
There is no definitive classification of Chloroxuron's carcinogenicity by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP). However, it has been noted that under certain conditions, Chloroxuron can form dimethylnitrosamine, a known carcinogen. Standard carcinogenicity bioassays in rodents, as described in section 6, are required to fully evaluate its carcinogenic potential.
Mechanism of Action and Signaling Pathways
Herbicidal Mechanism of Action
The primary mechanism of action of Chloroxuron as a herbicide is the inhibition of photosynthesis in target plant species. It specifically blocks the electron transport chain at photosystem II, thereby disrupting the plant's ability to produce energy and leading to its death.
Potential Mammalian Signaling Pathway Perturbation
While the primary toxic mechanism in mammals is not fully elucidated, some phenylurea herbicides have been shown to possess endocrine-disrupting properties. An in vitro study screening 200 pesticides found that Chloroxuron exhibited both estrogenic and antiandrogenic activities. This suggests a potential interaction with nuclear hormone receptors.
Based on the findings for other phenylurea compounds and the in vitro data for Chloroxuron, a hypothesized signaling pathway involving the androgen receptor (AR) is presented below. As an antagonist, Chloroxuron may competitively bind to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This can disrupt the normal downstream signaling cascade that regulates the expression of androgen-responsive genes.
Caption: Hypothesized mechanism of Chloroxuron as an androgen receptor antagonist.
Experimental Protocols
Detailed experimental protocols for toxicological studies are extensive. The following provides an overview of the principles and methodologies for key experiments based on OECD guidelines, which are the international standard for such studies.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is used to estimate the acute oral toxicity (LD₅₀). The test substance is administered orally to a group of rodents at one of the defined dose levels. The procedure is stepwise, using a minimum number of animals per step. Observations of effects and mortality are made, and the results are used to classify the substance according to its toxicity.
Caption: Workflow for acute oral toxicity testing according to OECD guideline 423.
Two-Generation Reproductive Toxicity (OECD 416)
This study is designed to provide information on the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and weaning, as well as the growth and development of the offspring. The test substance is administered to parental (P) animals for a specified period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are then selected and administered the test substance and their reproductive capability is assessed to produce a second generation (F2).
Caption: Workflow for a two-generation reproductive toxicity study (OECD 416).
In Vitro Chromosomal Aberration Test (OECD 473)
This assay is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells. Cell cultures (e.g., Chinese hamster ovary (CHO) cells or human lymphocytes) are exposed to the test substance, with and without metabolic activation (S9 mix). After a suitable treatment period, the cells are treated with a metaphase-arresting substance, harvested, and chromosome preparations are made. Metaphase cells are analyzed microscopically for chromosomal aberrations.
Caption: Workflow for an in vitro chromosomal aberration test (OECD 473).
Safety Information and Handling
Hazard Statements:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Very toxic to aquatic life with long-lasting effects.
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid release to the environment.
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.
-
In case of fire: Use water spray, foam, dry chemical, or carbon dioxide.
Conclusion
Chloroxuron exhibits low acute toxicity via oral and dermal routes. The available data from a two-generation reproductive toxicity study in rats suggests that adverse effects on offspring occur at doses that also induce parental toxicity. There is a lack of publicly available data on the carcinogenicity and in vivo genotoxicity of Chloroxuron. In vitro evidence suggests that Chloroxuron may have endocrine-disrupting properties through interaction with the estrogen and androgen receptors, but further in vivo studies are needed to confirm these effects and establish their toxicological relevance. Researchers and professionals should handle Chloroxuron with appropriate personal protective equipment and be mindful of its potential for environmental contamination.
References
Spectral data for Chloroxuron, including NMR and mass spectrometry.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the phenylurea herbicide Chloroxuron. It includes available mass spectrometry and Nuclear Magnetic Resonance (NMR) data, detailed experimental protocols for analysis, and a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for professionals engaged in the analysis and study of this compound.
Mass Spectrometry Data
Mass spectrometry is a key analytical technique for the identification and quantification of Chloroxuron. Below are summaries of data obtained through various mass spectrometry methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: GC-MS Spectral Data for Chloroxuron [1]
| m/z | Interpretation |
| 290 | Molecular Ion [M]⁺ |
| 245 | [M - C₂H₅N]⁺ |
| 142 | [ClC₆H₄OC₆H₅]⁺ |
Table 2: LC-MS/MS Spectral Data for Chloroxuron [1]
| Parameter | Value |
| Precursor Ion (m/z) | 291.0893 [M+H]⁺ |
| Ionization Mode | Positive |
| Major Fragment Ions (m/z) | 246.0317, 218.036, 164.0943, 118.0649, 256.1208, 220.0329, 164.0928 |
NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Chloroxuron. While specific, publicly available ¹H NMR spectral data with chemical shifts and coupling constants for Chloroxuron is limited, information regarding the presence of ¹³C NMR data exists.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum for Chloroxuron is available through copyrighted databases from providers such as John Wiley & Sons, Inc.[1]. Due to copyright restrictions, the spectral data is not reproduced here. Researchers requiring this data are advised to consult these commercial spectral libraries.
¹H NMR Spectroscopy
Experimental Protocols
The following sections detail generalized experimental methodologies for the analysis of Chloroxuron using NMR and LC-MS/MS, based on common practices for phenylurea herbicides.
NMR Spectroscopy Protocol (General)
This protocol outlines the general steps for preparing a sample of Chloroxuron for NMR analysis.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of a Chloroxuron analytical standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a clean, dry vial. Chloroxuron is soluble in chloroform and dimethylformamide[1].
-
Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 0.6-0.7 mL.
-
-
Instrumental Analysis :
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
LC-MS/MS Protocol
This protocol provides a detailed methodology for the analysis of Chloroxuron using Liquid Chromatography-Tandem Mass Spectrometry.
-
Sample Preparation (e.g., from a soil matrix) :
-
Extraction : Extract a known weight of the sample (e.g., 10 g) with a suitable organic solvent such as acetonitrile. Sonication can be used to improve extraction efficiency.
-
Clean-up : A solid-phase extraction (SPE) step is often employed to remove interfering matrix components. A C18 or polymeric sorbent cartridge can be used.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.
-
Elute the analyte of interest with a stronger solvent like acetonitrile or methanol.
-
-
Reconstitution : Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
-
-
Instrumental Analysis :
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size) is commonly used for the separation of phenylurea herbicides[1].
-
Mobile Phase : A gradient elution using a mixture of water (often with a small amount of formic acid or ammonium formate to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol.
-
Flow Rate : A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry (MS/MS) :
-
Ion Source : Electrospray ionization (ESI) in positive ion mode is generally preferred for phenylurea herbicides.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions.
-
MRM Transitions :
-
Quantifier: The transition that gives the most intense signal.
-
Qualifier: A second transition to confirm the identity of the analyte.
-
-
Optimization : The collision energy and other MS parameters should be optimized for Chloroxuron by infusing a standard solution into the mass spectrometer.
-
-
Visualization of Mechanism of Action
Chloroxuron, like other phenylurea herbicides, acts by inhibiting photosynthesis. Specifically, it blocks the electron transport chain in Photosystem II (PSII). The following diagram illustrates this signaling pathway.
Caption: Inhibition of electron transport in Photosystem II by Chloroxuron.
The following diagram illustrates a general experimental workflow for the analysis of Chloroxuron.
Caption: General workflow for the analysis of Chloroxuron.
References
Methodological & Application
Application Notes and Protocols for the Use of Chloroxuron-d6 as an Internal Standard in Pesticide Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotope-Labeled Internal Standards in Accurate Quantification
In the field of pesticide residue analysis, achieving accurate and reliable quantification is paramount for ensuring food safety, environmental protection, and human health. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity. However, the complexity of sample matrices (e.g., soil, water, food products) can introduce significant variability and errors, primarily through a phenomenon known as the "matrix effect."[1] The matrix effect, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, thereby affecting the accuracy of quantification.[1]
To compensate for these matrix-induced variations and other potential errors during sample preparation and analysis, the use of a stable isotope-labeled internal standard (IS) is a widely accepted and highly effective strategy.[2][3] A deuterated internal standard, such as Chloroxuron-d6, is an ideal choice for the quantitative analysis of the herbicide Chloroxuron.[2] this compound is chemically identical to Chloroxuron, with the only difference being the substitution of six hydrogen atoms with deuterium atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.
Key Advantages of Using this compound:
-
Correction for Matrix Effects: As this compound co-elutes with the native Chloroxuron, it experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the analyte signal.
-
Compensation for Sample Loss: Any loss of the analyte during sample extraction, cleanup, and injection is mirrored by the internal standard, ensuring that the analyte-to-internal standard ratio remains constant.
-
Improved Precision and Accuracy: By accounting for variations in the analytical process, the use of an isotope-labeled internal standard significantly improves the precision and accuracy of the quantitative results.
Experimental Protocols
The following protocols provide a general framework for the analysis of Chloroxuron in various matrices using this compound as an internal standard. Optimization may be required for specific sample types and instrumentation.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food and environmental matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Centrifuge and centrifuge tubes (50 mL)
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for phenylurea herbicides.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-20 µL
-
Column Temperature: 30-40 °C
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both Chloroxuron and this compound need to be determined by direct infusion of the individual standards. The transition for this compound will have a higher m/z for the precursor and corresponding product ions due to the deuterium labeling.
Quantitative Data Summary
The following table presents typical performance data expected for a validated LC-MS/MS method for the analysis of Chloroxuron using this compound as an internal standard. These values are illustrative and may vary depending on the matrix, instrumentation, and specific method parameters.
| Parameter | Typical Value | Description |
| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | 0.03 - 3 µg/kg | The lowest concentration of the analyte that can be reliably detected. |
| Recovery | 80 - 110% | The percentage of the analyte that is recovered through the entire analytical process. The use of an internal standard helps to correct for variations in recovery. |
| Precision (RSD) | < 15% | The relative standard deviation, which indicates the precision of repeated measurements. |
| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a range of concentrations. |
| Matrix Effect | Corrected by IS | The use of this compound is intended to compensate for ion suppression or enhancement caused by the sample matrix. |
Visualizations
Experimental Workflow
Caption: General workflow for pesticide residue analysis using an internal standard.
Logical Relationship of Internal Standard Correction
Caption: How this compound corrects for analytical variability and matrix effects.
References
Quantitative analysis of Chloroxuron in environmental samples using LC-MS/MS and Chloroxuron-d6.
Application Note: Quantitative Analysis of Chloroxuron in Environmental Samples by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Chloroxuron, a phenylurea herbicide, in environmental water and soil samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an isotopically labeled internal standard, Chloroxuron-d6, to ensure accuracy and precision. Sample preparation involves Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for soil samples. The described LC-MS/MS method, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and achieves low limits of detection, making it suitable for environmental monitoring programs.
Introduction
Chloroxuron is a selective herbicide used for pre- and post-emergence control of broadleaf weeds and annual grasses in various crops.[1] Its potential for runoff from agricultural areas into water bodies and persistence in soil necessitates sensitive and reliable monitoring methods to assess environmental contamination and ensure compliance with regulatory limits.[1]
LC-MS/MS is a powerful analytical technique for environmental analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it effectively compensates for variations in sample matrix effects, extraction recovery, and instrument response. This note provides a comprehensive protocol for sample preparation and LC-MS/MS analysis of Chloroxuron in environmental matrices.
Experimental
Reagents and Standards
-
Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate, anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl). All reagents should be of analytical grade or higher.
-
Analytical Standards: Chloroxuron (≥98% purity) and this compound (isotopic purity ≥99%).
-
Standard Solutions: Stock solutions of Chloroxuron and this compound were prepared in methanol at 1 mg/mL. Working standard solutions and calibration standards were prepared by serial dilution in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
Sample Preparation
2.2.1. Water Sample Preparation (SPE)
-
Filtration: Filter water samples (e.g., 500 mL) through a 0.7-µm glass-fiber filter to remove suspended solids.[4]
-
Spiking: Spike the filtered sample with the internal standard (this compound) at an appropriate concentration.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg) sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with 10 mL of acetonitrile or a suitable solvent mixture.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
2.2.2. Soil Sample Preparation (QuEChERS)
-
Homogenization: Homogenize the soil sample to ensure uniformity. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Spiking: Spike the sample with the internal standard (this compound).
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex immediately for 1 minute to prevent the formation of salt clumps.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing appropriate sorbents to remove interferences.
-
Final Preparation: Centrifuge again, take the final extract, and dilute as necessary with the mobile phase before injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 10% B to 95% B in 8 min, hold for 2 min, re-equilibrate |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
The specific MRM transitions for Chloroxuron and its deuterated internal standard were optimized for maximum sensitivity.
References
Application Notes and Protocols for Isotope Dilution Mass Spectrometry Methods Utilizing Chloroxuron-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. By introducing a known amount of an isotopically labeled version of the analyte, such as Chloroxuron-d6, as an internal standard, this method corrects for sample matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantitative analysis of the phenylurea herbicide Chloroxuron in various matrices using IDMS with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Phenylurea herbicides are widely used in agriculture and their residues in food and environmental samples are of regulatory concern. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the high accuracy and precision required for regulatory compliance and risk assessment. Deuterated internal standards, such as Diuron-d6, are commonly used in multi-residue pesticide analysis to enhance linearity, reduce matrix effects, and improve recovery for their corresponding native compounds.[1]
Principle of the Method
The fundamental principle of this method is the addition of a known quantity of this compound to the sample prior to extraction and analysis. This compound is chemically identical to the native Chloroxuron but has a different mass due to the presence of six deuterium atoms. During sample preparation and LC-MS/MS analysis, any loss of analyte will be accompanied by a proportional loss of the internal standard. The concentration of the native Chloroxuron is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then used to calculate the analyte concentration based on a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard. This approach effectively compensates for variations in extraction efficiency and instrumental drift, leading to highly reliable quantitative results.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation of phenylurea herbicides.[2]
-
Syringe filters (0.22 µm).
-
Standard laboratory glassware and equipment (e.g., volumetric flasks, pipettes, vials).
-
Centrifuge.
-
Vortex mixer.
-
-
Reagents:
-
Chloroxuron (analytical standard).
-
This compound (internal standard).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
QuEChERS extraction salts and dispersive SPE sorbents (e.g., magnesium sulfate, PSA, C18).
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chloroxuron and this compound in methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Chloroxuron intermediate stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to achieve the desired concentration range (e.g., 0.1 - 100 ng/mL).
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the this compound intermediate stock solution with the same solvent mixture. This solution will be added to all samples, blanks, and calibration standards.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for the extraction of pesticide residues from various food matrices.[3][4]
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable sample).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing magnesium sulfate and primary secondary amine (PSA) sorbent. For matrices with high fat content, C18 sorbent can also be included.
-
Vortex for 30 seconds.
-
-
Second Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Fortification with Internal Standard: Transfer the cleaned extract into a new tube. Add a known volume of the this compound internal standard spiking solution.
-
Final Preparation: The extract is now ready for LC-MS/MS analysis. If necessary, it can be filtered through a 0.22 µm syringe filter before injection.
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for a specific instrument and application.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for Chloroxuron and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. The most intense and specific transitions should be selected for quantification and confirmation.
-
Ion Source Parameters: These will need to be optimized for the specific instrument but will include settings for capillary voltage, source temperature, desolvation gas flow, and cone gas flow.
-
Data Presentation
Table 1: Example MRM Transitions for Chloroxuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Chloroxuron | To be determined | To be determined | To be determined | To be optimized |
| This compound | To be determined | To be determined | N/A | To be optimized |
Note: The exact m/z values need to be experimentally determined.
Table 2: Example Calibration Curve Data
| Calibration Level | Chloroxuron Conc. (ng/mL) | This compound Conc. (ng/mL) | Peak Area Ratio (Chloroxuron/Chloroxuron-d6) |
| 1 | 0.1 | 50 | Measured Value |
| 2 | 0.5 | 50 | Measured Value |
| 3 | 1.0 | 50 | Measured Value |
| 4 | 5.0 | 50 | Measured Value |
| 5 | 10.0 | 50 | Measured Value |
| 6 | 50.0 | 50 | Measured Value |
| 7 | 100.0 | 50 | Measured Value |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Chloroxuron using IDMS with this compound.
Signaling Pathways
This analytical method focuses on the quantification of an exogenous compound (herbicide) and does not directly probe endogenous signaling pathways. The toxicological effects of phenylurea herbicides may involve various cellular pathways, but the description of these is beyond the scope of this analytical protocol. The primary application is for residue analysis in food safety and environmental monitoring. Studies have investigated the degradation of phenylurea herbicides, which involves processes like hydroxylation, demethylation, and dechlorination.
References
Sample preparation techniques for analyzing Chloroxuron in soil and water matrices.
Introduction
Chloroxuron is a phenylurea herbicide used to control broadleaf weeds and annual grasses in various agricultural settings. Its presence in soil and water matrices is a significant environmental concern, necessitating robust and reliable analytical methods for its detection and quantification. This document provides detailed application notes and experimental protocols for the sample preparation of soil and water samples prior to the analysis of Chloroxuron. The methods described herein are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.
Analysis in Soil Matrices
The recommended method for the extraction of Chloroxuron from soil is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This technique offers high recovery rates and is suitable for multi-residue analysis.
Quantitative Data Summary
The following table summarizes the typical performance data for the QuEChERS method for the analysis of phenylurea herbicides, including Chloroxuron, in soil.
| Parameter | Value | Reference |
| Recovery | 70-120% | [1] |
| Relative Standard Deviation (RSD) | ≤ 19% | [1] |
| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg | [2] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [2] |
Experimental Protocol: QuEChERS for Soil
This protocol is based on the Association of Official Analytical Chemists (AOAC) official method 2007.01.[1]
Materials and Reagents:
-
Soil sample
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium acetate (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Extraction: a. Weigh 10 g of homogenized, moist soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile to the tube. c. Add the appropriate buffering salts (e.g., 4 g MgSO₄ and 1 g NaOAc for the AOAC method). d. Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of Chloroxuron into the acetonitrile. e. Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the acetonitrile supernatant (upper layer) to a 15 mL centrifuge tube containing PSA and C18 sorbents (e.g., 400 mg PSA and 400 mg C18). b. Cap the tube and vortex for 30 seconds. c. Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes to pellet the sorbent material. d. The resulting supernatant is ready for analysis by a suitable analytical instrument, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow: QuEChERS for Soil
Caption: QuEChERS workflow for Chloroxuron analysis in soil.
Analysis in Water Matrices
For the analysis of Chloroxuron in water, two primary methods are recommended: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly efficient method for the pre-concentration and cleanup of water samples, offering good recoveries and low detection limits.
The following table summarizes typical performance data for the SPE method for the analysis of phenylurea herbicides in water.
| Parameter | Value | Reference |
| Recovery | 87.8 - 103.7% | |
| Relative Standard Deviation (RSD) | < 13% | |
| Limit of Detection (LOD) | ~1 ng/L | |
| Limit of Quantification (LOQ) | 0.3 µg L⁻¹ |
Materials and Reagents:
-
Water sample
-
Methanol, HPLC grade
-
Deionized water
-
C18 SPE cartridges
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: a. Pass 5 mL of methanol through the C18 SPE cartridge. b. Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
Sample Loading: a. Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Rinsing: a. Wash the cartridge with 5 mL of deionized water to remove any interfering substances. b. Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: a. Elute the retained Chloroxuron from the cartridge with a small volume of a suitable organic solvent, such as acetonitrile or methanol (e.g., 2 x 3 mL). b. The eluate can then be concentrated and analyzed by HPLC-UV or LC-MS/MS.
Caption: SPE workflow for Chloroxuron analysis in water.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting analytes from aqueous samples into an immiscible organic solvent.
The following table summarizes performance data for the LLE method for the analysis of phenylurea herbicides in water.
| Parameter | Value | Reference |
| Recovery | 76 - 98% (ground water), 89 - 112% (tap water) | |
| Relative Standard Deviation (RSD) | ≤ 6% (ground water), ≤ 10% (tap water) | |
| Limit of Quantification (LOQ) | Sufficient to reach 0.1 µg/L with preconcentration |
Materials and Reagents:
-
Water sample
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Extraction: a. Place a known volume of the water sample (e.g., 500 mL) into a separatory funnel. b. Add a portion of dichloromethane (e.g., 50 mL). c. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. d. Allow the layers to separate and collect the lower organic layer. e. Repeat the extraction two more times with fresh portions of dichloromethane.
-
Drying and Concentration: a. Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water. b. Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen. c. The concentrated extract is then ready for instrumental analysis.
Caption: LLE workflow for Chloroxuron analysis in water.
References
Preparation, handling, and storage of Chloroxuron-d6 standard solutions.
This document provides detailed procedures for the preparation, handling, and storage of Chloroxuron-d6 standard solutions for use by researchers, scientists, and drug development professionals. This compound is the deuterated analog of Chloroxuron, a phenylurea herbicide. The protocols outlined below are designed to ensure the accuracy, stability, and safety of the standard solutions.
Introduction
Chloroxuron is a selective pre- and early post-emergence herbicide.[1] Its deuterated form, this compound, is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the quantification of Chloroxuron in various matrices. Accurate preparation and handling of standard solutions are critical for obtaining reliable analytical results.
Properties of Chloroxuron
Understanding the properties of Chloroxuron is essential for the proper handling and storage of its deuterated analog.
| Property | Value |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ |
| Molecular Weight | 290.74 g/mol |
| Physical Appearance | Odorless, colorless powder or white crystals[1] |
| Melting Point | 151-152 °C (304-306 °F)[2] |
| Solubility (at 20 °C) | Acetone: 44 g/kg, Dichloromethane: 106 g/kg, Methanol: 35 g/kg, Toluene: 4 g/kg, Water: 4 mg/L[1] |
| Stability | Very stable under normal conditions; sensitive to light and decomposes under UV light.[1] Hydrolyzed in strong acids and alkalis. |
Preparation of Standard Solutions
This protocol describes the preparation of a 1 mg/mL primary stock solution and subsequent working solutions.
Materials and Equipment
-
This compound (solid)
-
High-purity solvent (e.g., Acetone, Methanol, or Dichloromethane)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
-
Labeling materials
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
Protocol for Preparation of 1 mg/mL Stock Solution
-
Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Weigh this compound: Accurately weigh the desired amount of this compound solid (e.g., 10 mg).
-
Dissolve: Quantitatively transfer the weighed this compound to a volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).
-
Add Solvent: Add a small amount of the chosen solvent to the flask to dissolve the solid.
-
Sonicate (if necessary): If the solid does not dissolve readily, sonicate the flask for a few minutes.
-
Bring to Volume: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Label: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
Protocol for Preparation of Working Solutions
Working solutions can be prepared by diluting the stock solution to the desired concentration using the appropriate solvent.
-
Calculate Dilution: Determine the volume of the stock solution required to prepare the desired concentration of the working solution.
-
Pipette Stock Solution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask.
-
Dilute with Solvent: Dilute the stock solution to the final volume with the solvent.
-
Mix and Store: Mix the solution thoroughly and transfer it to a labeled amber vial for storage.
Handling and Safety Precautions
Chloroxuron and its deuterated analog require careful handling to minimize exposure and ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Spill Response: In case of a spill, do not touch the spilled material. For small spills, absorb with sand or other noncombustible absorbent material and place it into containers for later disposal.
-
Disposal: Dispose of waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations.
Storage of Standard Solutions
Proper storage is crucial to maintain the stability and integrity of this compound standard solutions.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry, and well-ventilated place. Refrigeration at 2-8 °C is recommended for long-term storage. |
| Light | Protect from light, as Chloroxuron is light-sensitive and can be decomposed by UV light. Store solutions in amber glass vials. |
| Container | Use tightly closed containers, preferably with PTFE-lined caps, to prevent solvent evaporation and contamination. |
Experimental Workflow Diagrams
The following diagrams illustrate the key processes for handling this compound standard solutions.
Caption: Workflow for preparing this compound standard solutions.
Caption: Key considerations for handling and storing this compound.
References
Application Notes and Protocols for the Analysis of Chloroxuron in Complex Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroxuron is a phenylurea herbicide used to control broadleaf weeds in various agricultural settings. Due to its potential for persistence in the environment and accumulation in the food chain, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Chloroxuron in a variety of food commodities. To ensure food safety and compliance with these regulations, sensitive and reliable analytical methods for the detection and quantification of Chloroxuron in complex food matrices are essential.
These application notes provide detailed protocols for the analysis of Chloroxuron in food samples using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Additionally, an overview of the Enzyme-Linked Immunosorbent Assay (ELISA) as a rapid screening tool is presented. The widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation is also described in detail.
Analytical Methods Overview
The choice of analytical method for Chloroxuron detection depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.
-
HPLC-UV: A robust and cost-effective technique suitable for routine monitoring when high sensitivity is not the primary requirement.
-
LC-MS/MS: The gold standard for pesticide residue analysis, offering high sensitivity, selectivity, and confirmatory capabilities.
-
GC-MS: A powerful technique for the analysis of thermally stable and volatile compounds. While less common for phenylurea herbicides like Chloroxuron compared to LC-MS/MS, it can be a viable alternative.
-
ELISA: A high-throughput screening method that can be used for rapid preliminary assessment of a large number of samples. Positive results from ELISA should be confirmed by a chromatographic method.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize typical performance data for the analytical methods described. Please note that these values are indicative and may vary depending on the specific food matrix, instrumentation, and laboratory conditions. Method validation should be performed in-house to establish actual performance characteristics.[1]
Table 1: HPLC-UV Method Performance Data (Illustrative)
| Parameter | Value | Food Matrix |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg | Fruits, Vegetables |
| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/kg | Fruits, Vegetables |
| Recovery | 80 - 110% | Fruits, Vegetables |
| Relative Standard Deviation (RSD) | < 15% | Fruits, Vegetables |
Table 2: LC-MS/MS Method Performance Data for Chloroxuron
| Parameter | Value | Food Matrix |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | Fruits, Vegetables, Cereals |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | Fruits, Vegetables, Cereals |
| Recovery | 70 - 120% | Fruits, Vegetables, Cereals |
| Relative Standard Deviation (RSD) | < 10% | Fruits, Vegetables, Cereals |
Table 3: GC-MS Method Performance Data (Illustrative for Similar Compounds)
| Parameter | Value | Food Matrix |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg | Cereals, Soil |
| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/kg | Cereals, Soil |
| Recovery | 70 - 115% | Cereals, Soil |
| Relative Standard Deviation (RSD) | < 15% | Cereals, Soil |
Table 4: ELISA Method Performance Data (Illustrative)
| Parameter | Value | Food Matrix |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL (in extract) | Water, Fruits, Vegetables |
| Cross-reactivity | Varies by compound | N/A |
| Analysis Time per Sample | ~ 15 - 30 minutes | N/A |
Experimental Protocols
Protocol 1: Sample Preparation using the QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food.[2][3][4][5] The following is a general protocol that can be adapted for various food matrices.
Materials:
-
Homogenizer (e.g., blender, food processor)
-
Centrifuge capable of 4000 rpm
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for high-fat matrices)
-
Graphitized carbon black (GCB) (for pigmented matrices)
-
Chloroxuron analytical standard
-
Internal standard (e.g., atrazine-d5, linuron-d6)
Procedure:
-
Sample Homogenization:
-
Weigh a representative portion of the food sample (e.g., 10-15 g).
-
Homogenize the sample until a uniform consistency is achieved. For dry samples, add a calculated amount of water to achieve a total water content of approximately 80-90%.
-
-
Extraction:
-
Weigh 10 g (or 15 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL (or 15 mL) of acetonitrile.
-
If an internal standard is used, add the appropriate volume at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the upper acetonitrile layer (e.g., 1 mL or 6 mL) and transfer it to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents.
-
For most fruits and vegetables, use a mixture of MgSO₄ (e.g., 150 mg/mL of extract) and PSA (e.g., 50 mg/mL of extract).
-
For samples with high fat content, add C18 sorbent (e.g., 50 mg/mL of extract).
-
For samples with high pigment content (e.g., spinach, carrots), add GCB (e.g., 7.5-50 mg/mL of extract). Note: GCB may retain planar pesticides like Chloroxuron; therefore, its use should be carefully evaluated.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
The supernatant is the final extract.
-
For LC-MS/MS analysis, the extract can often be directly injected after dilution with the mobile phase.
-
For HPLC-UV and GC-MS analysis, the solvent may need to be exchanged to a more suitable one.
-
Protocol 2: Analysis by HPLC-UV
This protocol provides a general procedure for the determination of Chloroxuron using HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Run Time: 10 minutes
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of Chloroxuron in the mobile phase or a blank matrix extract (matrix-matched calibration) to cover the expected concentration range.
-
Sample Analysis: Inject the final extract from the QuEChERS procedure into the HPLC system.
-
Quantification: Identify and quantify the Chloroxuron peak based on its retention time and peak area compared to the calibration curve.
Protocol 3: Analysis by LC-MS/MS
This protocol outlines the analysis of Chloroxuron using a highly sensitive and selective LC-MS/MS method.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: Start with 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions (Example for Chloroxuron):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 291.1 > 72.0
-
Qualifier: 291.1 > 164.1
-
-
Collision Energy (CE): Optimize for your instrument (e.g., Quantifier CE: 25 V, Qualifier CE: 15 V)
-
Dwell Time: 50-100 ms
Procedure:
-
Standard Preparation: Prepare calibration standards in the mobile phase or blank matrix extract.
-
Sample Analysis: Inject the final extract into the LC-MS/MS system.
-
Quantification and Confirmation: Quantify Chloroxuron using the quantifier MRM transition. Confirm the identity of the analyte by ensuring the presence of the qualifier transition and that the ratio of the quantifier to qualifier peak areas is within a specified tolerance (e.g., ±30%) of that observed for a standard.
Protocol 4: Analysis by GC-MS
This protocol provides a general guideline for the analysis of Chloroxuron by GC-MS. Phenylurea herbicides can be challenging to analyze by GC due to their polarity and thermal lability, but with appropriate derivatization or a robust GC system, it is feasible.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 70 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 280 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Illustrative): m/z 290 (molecular ion), 72, 164 (characteristic fragments). These would need to be confirmed with a standard.
Procedure:
-
Standard Preparation: Prepare calibration standards in a suitable solvent (e.g., ethyl acetate).
-
Sample Analysis: Inject the final extract (after solvent exchange if necessary) into the GC-MS system.
-
Quantification: Quantify Chloroxuron based on the peak area of the target ion in the chromatogram.
Protocol 5: Screening by ELISA
ELISA provides a rapid and high-throughput screening method for the presence of Chloroxuron. Commercially available kits should be used according to the manufacturer's instructions.
General Principle:
The assay is typically a competitive ELISA. Chloroxuron in the sample competes with a labeled Chloroxuron conjugate for binding to a limited number of specific antibody binding sites coated on a microtiter plate. After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme-labeled conjugate converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of Chloroxuron in the sample.
Procedure:
-
Sample Extraction: Follow the extraction procedure recommended by the ELISA kit manufacturer. This is often a simplified version of a solvent extraction.
-
Assay: Perform the ELISA according to the kit's protocol, which typically involves adding samples, standards, and enzyme conjugate to the antibody-coated wells, followed by incubation, washing, and substrate addition.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of Chloroxuron based on a standard curve.
-
Confirmation: All positive results from ELISA screening should be confirmed by a chromatographic method such as LC-MS/MS.
Visualizations
Caption: QuEChERS Sample Preparation and Analysis Workflow.
Caption: LC-MS/MS Analysis Pathway for Chloroxuron.
References
- 1. Food Science and Preservation [ekosfop.or.kr]
- 2. ikm.org.my [ikm.org.my]
- 3. wexer-store.com [wexer-store.com]
- 4. gcms.cz [gcms.cz]
- 5. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
Application Notes and Protocols: QuEChERS Extraction of Chloroxuron and its Metabolites in Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the extraction and analysis of the herbicide chloroxuron and its primary metabolites—monomethylated chloroxuron, demethylated chloroxuron, and 4-(4-chlorophenoxy)aniline—from agricultural products using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
Chloroxuron is a phenylurea herbicide used to control broadleaf weeds in various crops.[1] Its residues and the presence of its metabolites in agricultural commodities are of concern for food safety and environmental monitoring. The QuEChERS method is a widely adopted sample preparation technique that simplifies the extraction and cleanup of pesticide residues from a variety of food matrices.[2][3][4] This application note details a robust protocol for the simultaneous analysis of chloroxuron and its degradation products, providing a streamlined workflow for analytical laboratories.
The primary metabolites of chloroxuron formed in plants and soil are the monomethylated and demethylated derivatives, along with (4-chlorophenoxy)aniline, which can be formed through enzymatic degradation or direct hydrolysis.
Experimental Protocols
Sample Preparation and Homogenization
A representative sample of the agricultural product (e.g., leafy vegetables, fruits) is chopped and homogenized to ensure uniformity. For samples with low water content, it is recommended to add a small amount of purified water to facilitate extraction. To prevent the degradation of heat-labile compounds, samples can be frozen with dry ice before homogenization.
QuEChERS Extraction
This protocol is based on the widely used acetate-buffered QuEChERS method.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium acetate (anhydrous)
-
50 mL centrifuge tubes with screw caps
-
High-speed centrifuge
Procedure:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
The upper acetonitrile layer is collected for the cleanup step.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The cleanup step is crucial for removing matrix co-extractives that can interfere with the analysis.
Materials:
-
Acetonitrile extract from the previous step
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) - optional, for highly pigmented samples
-
Magnesium sulfate (anhydrous)
-
15 mL centrifuge tubes
Procedure:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube.
-
Add 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous magnesium sulfate. For highly pigmented products like spinach, 50 mg of GCB can be added, though it may reduce the recovery of planar pesticides.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
The supernatant is the final extract.
UPLC-MS/MS Analysis
The final extract is analyzed by UPLC-MS/MS for the quantification of chloroxuron and its metabolites.
Instrumentation:
-
UPLC system coupled with a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte need to be optimized.
Quantitative Data
| Analyte | Expected Recovery (%) | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) |
| Chloroxuron | 78.9 - 99.9 | 0.15 - 0.35 ng/mL | 0.5 - 1.0 ng/mL |
| Monomethylated Chloroxuron | Data not available | Data not available | Data not available |
| Demethylated Chloroxuron | Data not available | Data not available | Data not available |
| 4-(4-chlorophenoxy)aniline | Data not available | Data not available | Data not available |
Note: The provided LOD and LOQ values are estimates and will vary depending on the specific instrument and matrix. Method validation is essential to determine the actual performance characteristics.
UPLC-MS/MS MRM Transitions
The following table provides suggested MRM transitions for chloroxuron. The transitions for its metabolites are predicted based on their chemical structures and would need to be confirmed experimentally.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Chloroxuron | 291.1 | 72.1 | 46.1 | To be optimized |
| Monomethylated Chloroxuron | 277.1 | 58.1 | 44.1 | To be optimized |
| Demethylated Chloroxuron | 263.1 | 44.1 | 218.0 | To be optimized |
| 4-(4-chlorophenoxy)aniline | 219.0 | 128.0 | 92.0 | To be optimized |
Visualizations
References
Application Notes and Protocols for Chloroxuron-d6 in Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of Chloroxuron-d6 in the pharmacokinetic (PK) and metabolism studies of the herbicide Chloroxuron. Detailed protocols for sample preparation and analysis are outlined to facilitate the design and execution of robust bioanalytical assays.
Application Note 1: The Role of this compound as an Internal Standard
This compound, a stable isotope-labeled analog of Chloroxuron, is an indispensable tool for the accurate quantification of Chloroxuron in complex biological matrices. In pharmacokinetic and metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
The primary function of this compound is to normalize for variability introduced during sample preparation and analysis. By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences similar extraction efficiencies, matrix effects, and ionization suppression or enhancement as the unlabeled Chloroxuron. Since this compound is chemically identical to Chloroxuron but has a different mass, it can be distinguished by the mass spectrometer. The ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results. The use of deuterated analogues as internal standards is a well-established practice for mitigating matrix effects in the analysis of pesticides.[1][2]
Application Note 2: Elucidating the Metabolism of Chloroxuron
This compound can also be employed as a tracer in metabolism studies to investigate the biotransformation of Chloroxuron. By administering this compound to an in vivo or in vitro system, metabolites containing the deuterium label can be identified using high-resolution mass spectrometry. This approach helps to differentiate drug-related metabolites from endogenous molecules, providing a clearer picture of the metabolic pathways. The primary metabolic pathway for Chloroxuron is known to be dealkylation.
Experimental Protocols
The following protocols are representative methodologies for the analysis of Chloroxuron in biological matrices using this compound as an internal standard. These are based on established methods for pesticide analysis and pharmacokinetic studies of similar compounds.
Protocol 1: Quantification of Chloroxuron in Rat Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of Chloroxuron in rat plasma for pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation)
-
Thaw rat plasma samples at room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
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Add 10 µL of a 100 ng/mL this compound working solution in acetonitrile (internal standard).
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
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Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Chloroxuron from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
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Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chloroxuron | 291.1 | 72.0 | 20 |
| 291.1 | 46.1 | 20 | |
| This compound | 297.1 | 78.0 | 20 |
Note: MRM transitions for this compound are hypothetical and should be optimized experimentally. The precursor ion will be shifted by +6 Da, and the fragment ion containing the deuterated methyl groups will also be shifted.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic design for a pharmacokinetic study of Chloroxuron in rats. A similar study design has been successfully applied to forchlorfenuron, another phenylurea derivative.[3][4]
1. Dosing and Sample Collection
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Acclimate male Sprague-Dawley rats (200-250 g) for at least one week.
-
Fast the rats overnight before dosing.
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Administer a single oral dose of Chloroxuron (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
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Collect blood samples (approximately 200 µL) from the tail vein into heparinized tubes at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
2. Data Analysis
-
Analyze the plasma samples for Chloroxuron concentration using the LC-MS/MS method described in Protocol 1.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters using non-compartmental analysis.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that would be generated from a pharmacokinetic study of Chloroxuron.
Table 1: Illustrative Pharmacokinetic Parameters of Chloroxuron in Rats Following a Single 10 mg/kg Oral Dose
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax | ng/mL | 850 ± 120 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng·h/mL | 4500 ± 650 |
| AUC(0-inf) | ng·h/mL | 4800 ± 700 |
| t1/2 | h | 5.2 ± 0.8 |
| CL/F | L/h/kg | 2.1 ± 0.3 |
| Vz/F | L/kg | 15.8 ± 2.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.
Table 2: Illustrative Mean Plasma Concentration-Time Profile of Chloroxuron in Rats
| Time (h) | Mean Plasma Concentration (ng/mL) |
| 0.25 | 350 |
| 0.5 | 680 |
| 1.0 | 830 |
| 1.5 | 850 |
| 2.0 | 790 |
| 4.0 | 520 |
| 8.0 | 210 |
| 12.0 | 90 |
| 24.0 | 15 |
Visualizations
Caption: Workflow for the quantitative analysis of Chloroxuron in plasma.
Caption: Proposed metabolic pathway of Chloroxuron.
References
Troubleshooting & Optimization
How to address matrix effects in the analysis of Chloroxuron by LC-MS/MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of the herbicide Chloroxuron by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Chloroxuron analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, Chloroxuron.[1] These co-eluting components can interfere with the ionization of Chloroxuron in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3][4] This phenomenon is known as the matrix effect and it can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[4]
Q2: How can I determine if my Chloroxuron analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed by comparing the signal response of Chloroxuron in a pure solvent standard to its response in a sample matrix extract where no Chloroxuron is present (a blank matrix extract) that has been spiked with the same concentration of the standard. A significant difference in the signal indicates the presence of matrix effects. A common method is to calculate the matrix effect percentage using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement. Values falling outside the range of 80-120% are generally considered to be significant matrix effects.
Q3: What are the common sample preparation techniques to minimize matrix effects for Chloroxuron analysis?
A3: Two widely used and effective sample preparation techniques for pesticide residue analysis, including Chloroxuron, are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).
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QuEChERS: This method involves a simple two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a dispersive SPE (d-SPE) cleanup step to remove interfering matrix components. It is a popular choice for a wide range of food and environmental matrices.
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Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique that uses a solid sorbent to retain either the analyte of interest while letting interferences pass through, or to retain interferences while the analyte elutes. The choice of sorbent is critical and depends on the properties of Chloroxuron and the matrix components.
Q4: Can I use an internal standard to compensate for matrix effects in Chloroxuron analysis?
A4: Yes, using an internal standard (IS) is a highly recommended strategy. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Chloroxuron-d6, which is commercially available. A SIL IS co-elutes with the target analyte and experiences similar matrix effects, allowing for accurate correction of the signal suppression or enhancement. If a SIL IS is not available, a structural analog with similar physicochemical properties can be used, but its effectiveness in compensating for matrix effects must be carefully validated.
Q5: What is matrix-matched calibration and when should I use it?
A5: Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is representative of your samples. This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience the same degree of signal suppression or enhancement. It is particularly useful when matrix effects are significant and cannot be completely eliminated by sample cleanup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor recovery of Chloroxuron | Inefficient extraction from the sample matrix. Loss of analyte during sample cleanup. | Optimize Extraction: For QuEChERS, ensure proper homogenization and vigorous shaking. For soil samples with low moisture, hydration with water prior to extraction is crucial. Evaluate Cleanup Step: For d-SPE, consider using a combination of sorbents like PSA and C18 for cleaner extracts. For SPE, ensure the chosen sorbent and elution solvent are appropriate for Chloroxuron. |
| Significant signal suppression | High concentration of co-eluting matrix components. | Improve Sample Cleanup: Employ a more rigorous cleanup method. For QuEChERS, different sorbent combinations in the d-SPE step can be tested. For complex matrices, a cartridge SPE cleanup may be more effective. Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure that the diluted Chloroxuron concentration remains above the instrument's limit of quantification. Optimize Chromatographic Separation: Modify the LC gradient to better separate Chloroxuron from interfering peaks. |
| Significant signal enhancement | Co-eluting matrix components enhancing the ionization of Chloroxuron. | Improve Sample Cleanup: As with signal suppression, a more effective cleanup is the first step. Use a Stable Isotope-Labeled Internal Standard: this compound will co-elute and experience similar enhancement, allowing for accurate quantification. Employ Matrix-Matched Calibration: This will ensure that the calibration standards are affected in the same way as the samples. |
| High variability in results | Inconsistent matrix effects between samples. Incomplete removal of matrix components. | Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Use a Robust Internal Standard: A stable isotope-labeled internal standard is the best choice to correct for variability. Matrix-Matched Calibration: Prepare calibrants in a pooled blank matrix extract to average out inter-sample variability. |
Data Presentation
Table 1: Typical Recovery Rates for Chloroxuron using QuEChERS in Soil Samples.
| QuEChERS Method | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Standard QuEChERS with citrate buffer | 10 µg/kg | 85 - 105 | < 15 | |
| Modified QuEChERS without cleanup | 50 µg/kg | 70 - 120 | < 20 |
Table 2: Typical Recovery Rates for Pesticides in Water Samples using Solid-Phase Extraction (SPE).
| SPE Sorbent | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| C18 | 100 ng/L | 65 - 120 | < 15 | |
| Polymeric (e.g., HLB) | 10 - 1000 pg/mL | 70 - 120 | < 14 |
Table 3: Classification of Matrix Effects in LC-MS/MS Analysis.
| Classification | Matrix Effect (%) | Implication for Analysis | Reference |
| Soft | -20% to +20% | Generally considered negligible; quantification with solvent-based standards may be acceptable. | |
| Medium | -50% to -20% or +20% to +50% | Significant effect; requires corrective measures like matrix-matched calibration or an internal standard. | |
| Strong | < -50% or > +50% | Severe signal suppression or enhancement; robust sample cleanup and the use of a stable isotope-labeled internal standard are highly recommended. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Chloroxuron in Soil
This protocol is a general guideline and may require optimization based on the specific soil type.
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Sample Homogenization:
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add an appropriate amount of water to achieve a paste-like consistency and allow it to hydrate for 30 minutes.
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Extraction:
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Add 10 mL of acetonitrile to the centrifuge tube.
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If a stable isotope-labeled internal standard (this compound) is used, add it at this stage.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
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Cap the tube tightly and shake vigorously for 1 minute.
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Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
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Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
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Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rpm for 5 minutes.
-
-
Final Extract Preparation:
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Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
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Protocol 2: Solid-Phase Extraction (SPE) for Chloroxuron in Water
This protocol is a general guideline and the choice of sorbent and solvents may need optimization.
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Cartridge Conditioning:
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Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
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Pass the water sample (e.g., 100 mL, pH adjusted if necessary) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
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Wash the cartridge with 5 mL of deionized water to remove any remaining interferences.
-
-
Drying:
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Dry the cartridge by applying a vacuum for 10-15 minutes.
-
-
Elution:
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Elute the retained Chloroxuron with a suitable organic solvent (e.g., 2 x 5 mL of acetonitrile or ethyl acetate).
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for Chloroxuron analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
Navigating Chromatographic Challenges: A Troubleshooting Guide for Chloroxuron Peak Shape Issues
For Immediate Release
[City, State] – November 28, 2025 – Researchers and analytical scientists encountering poor chromatographic peak shape during the analysis of the herbicide Chloroxuron now have a dedicated technical resource. This comprehensive guide, presented in a user-friendly question-and-answer format, addresses common issues such as peak tailing, fronting, and splitting, providing detailed troubleshooting strategies and preventative measures.
Chloroxuron, a phenylurea herbicide, can present chromatographic challenges that impact data quality and reproducibility. This technical support center aims to equip researchers, scientists, and drug development professionals with the knowledge to identify the root causes of suboptimal peak shapes and implement effective solutions.
Frequently Asked Questions (FAQs) for Troubleshooting Chloroxuron Peak Shape
Q1: What are the most common causes of peak tailing when analyzing Chloroxuron and how can I fix it?
Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a frequent issue in the HPLC analysis of polar compounds like Chloroxuron. The primary causes often revolve around secondary interactions between the analyte and the stationary phase.
Common Causes and Solutions for Peak Tailing:
| Cause | Recommended Solution |
| Secondary Silanol Interactions | Acidify the mobile phase with 0.1% formic or phosphoric acid to suppress the ionization of residual silanol groups on the C18 column. Consider using an end-capped C18 column to minimize exposed silanols.[1] |
| Mobile Phase pH | Maintain a mobile phase pH well below the pKa of any acidic silanol groups (typically < 4) to ensure they are protonated and less interactive.[2] |
| Column Contamination | Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If contamination persists, consider replacing the guard column or the analytical column.[3] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[3] |
| Sample Overload | Reduce the concentration of the Chloroxuron standard or sample. Inject a smaller volume to see if the peak shape improves. |
Experimental Protocol to Mitigate Peak Tailing:
A baseline method for Chloroxuron analysis on a C18 column can be established and then optimized to address tailing.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier. Start with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 245 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
To troubleshoot tailing, systematically adjust the mobile phase pH by varying the concentration of the acidic modifier and observe the impact on the peak asymmetry factor.
Q2: My Chloroxuron peak is fronting. What are the likely causes and how can I achieve a symmetrical peak?
Peak fronting, where the initial part of the peak is broader than the latter part, is often related to issues with the sample solvent or column conditions.
Common Causes and Solutions for Peak Fronting:
| Cause | Recommended Solution |
| Sample Solvent Stronger than Mobile Phase | Dissolve the Chloroxuron standard/sample in the initial mobile phase composition or a weaker solvent. If using a high percentage of organic solvent for dissolution, reduce the injection volume. |
| Column Overload (Mass and Volume) | Decrease the concentration of the sample or reduce the injection volume. Increasing the injection volume with a strong sample solvent can exacerbate fronting, especially for early eluting peaks. |
| Poor Sample Solubility | Ensure Chloroxuron is fully dissolved in the sample solvent. Chloroxuron has low aqueous solubility, so a higher proportion of organic solvent may be needed, but this must be balanced against the mobile phase strength. |
| Column Collapse or Void | This is a less common but possible cause. If all peaks in the chromatogram exhibit fronting, it may indicate a damaged column that needs replacement. |
Q3: I am observing split peaks for Chloroxuron. What could be causing this and what are the corrective actions?
Split peaks can be one of the more complex issues to diagnose as they can arise from multiple factors, both chemical and mechanical.
Common Causes and Solutions for Split Peaks:
| Cause | Recommended Solution |
| Co-elution with an Impurity or Degradant | If only the Chloroxuron peak is splitting, it may be co-eluting with a related substance. Altering the mobile phase composition (e.g., changing the acetonitrile/water ratio) or the pH can help to resolve the two peaks. A forced degradation study might help identify potential degradants. |
| Sample Solvent Incompatibility | A significant mismatch between the sample solvent and the mobile phase can cause the sample to band improperly on the column, leading to a split peak. Prepare the sample in the mobile phase whenever possible. |
| Blocked Frit or Column Inlet | If all peaks in the chromatogram are split, this points to a problem at the head of the column. Reverse-flushing the column may dislodge particulates from the inlet frit. If this fails, the frit or the entire column may need to be replaced. |
| Void at the Column Inlet | A void or channel in the packing material at the top of the column can cause the sample to travel through different paths, resulting in split peaks for all analytes. This usually requires column replacement. |
Visualizing the Troubleshooting Process
To aid in systematically diagnosing and resolving poor peak shape for Chloroxuron, the following logical workflow can be used.
Caption: A logical workflow for troubleshooting poor peak shape of Chloroxuron.
By systematically addressing these potential issues, researchers can significantly improve the quality and reliability of their chromatographic analysis of Chloroxuron. For further assistance, consulting the instrument and column manufacturer's guidelines is also recommended.
References
Best practices for ensuring the stability and integrity of Chloroxuron-d6 standards.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability and integrity of your Chloroxuron-d6 analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound standards?
A: For long-term stability, this compound standards, both in solid form and in solution, should be stored at low temperatures, protected from light. While specific manufacturer recommendations should always be followed, general best practices are outlined in the table below.
Q2: How should I prepare working solutions of this compound?
A: Use low-binding glass vessels and high-purity solvents for preparing working solutions.[1] It is advisable to prepare an intermediate stock solution in a solvent like acetone or methanol, from which you can make further dilutions into your working solvent. Always cap vials tightly and store them under the recommended conditions.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the standard.[1] It is best practice to aliquot the stock solution into smaller, single-use vials upon receipt to minimize the number of freeze-thaw cycles for the bulk standard.[1] A freeze-thaw stability study is recommended to assess the impact on your specific solution.
Q4: What are the primary degradation pathways for this compound?
A: The primary degradation pathways for Chloroxuron, and likely for this compound, are hydrolysis and photodegradation. Hydrolysis can occur under strongly acidic or alkaline conditions, leading to the formation of 4-(p-chlorophenoxy)aniline.[2] Phenylurea herbicides are also susceptible to photodegradation, especially when exposed to UV light, which can cause hydroxylation, demethylation, dearylation, and dechlorination.[2]
Q5: How does the deuterium labeling affect the stability of this compound?
A: Deuterium labeling at non-exchangeable positions generally has a minimal impact on the chemical stability of the molecule. However, in some cases, deuterated compounds can exhibit slightly different chromatographic retention times or fragmentation patterns in mass spectrometry compared to their non-labeled counterparts. It is crucial to verify the performance of the labeled standard within your specific analytical method.
Stability and Storage Recommendations
The following table summarizes recommended conditions for storing and handling this compound standards. These are general guidelines and should be supplemented by the manufacturer's specific recommendations.
| Parameter | Solid Standard | Stock Solution | Working Solution |
| Storage Temperature | -20°C or lower | -20°C or lower | 2-8°C (short-term) |
| Storage Vessel | Amber glass vial | Amber glass vial | Low-binding autosampler vial |
| Light Exposure | Protect from light | Protect from light | Minimize exposure |
| Atmosphere | Inert gas (e.g., Argon) | Inert gas (e.g., Argon) | Tightly capped |
| Recommended Solvents | N/A | Acetone, Methanol | Acetonitrile, Methanol |
| Incompatible Conditions | High humidity | Strong acids/bases | Prolonged exposure to room temp |
Experimental Protocols
Protocol 1: Long-Term Stability Study
Objective: To determine the shelf-life of the this compound standard under recommended long-term storage conditions.
Methodology:
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Prepare multiple aliquots of the this compound stock solution in the recommended solvent.
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Store the aliquots at the recommended long-term storage temperature (e.g., -20°C).
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At specified time points (e.g., 0, 3, 6, 12, 24 months), remove one aliquot.
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Analyze the concentration of the standard using a validated analytical method (e.g., LC-MS/MS).
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Compare the results to the initial concentration to determine the percentage of degradation. The standard is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±10% of the initial value).
Protocol 2: Freeze-Thaw Stability Study
Objective: To assess the stability of the this compound standard after multiple freeze-thaw cycles.
Methodology:
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Prepare a set of quality control (QC) samples at low and high concentrations from a stock solution.
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Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
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Thaw the samples completely at room temperature.
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Analyze the samples using a validated analytical method.
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Repeat the freeze-thaw cycle for a minimum of three cycles, ensuring the number of cycles equals or exceeds what the study samples will undergo.
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The standard is considered stable if the analytical results from each cycle are within the acceptance criteria compared to a freshly prepared standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape | - Column degradation- Incompatible solvent- Contamination | - Replace the analytical column.- Ensure the mobile phase is compatible with the injection solvent.- Clean the injection port and autosampler needle. |
| Loss of Sensitivity | - Standard degradation- Instrument issue (e.g., detector, ion source)- Matrix effects | - Prepare a fresh working solution from a new aliquot of the stock solution.- Perform instrument maintenance and calibration.- Evaluate and mitigate matrix effects by optimizing sample preparation. |
| Ghost Peaks | - Carryover from previous injection- Contamination in the solvent or glassware | - Inject a blank solvent to check for carryover.- Use fresh, high-purity solvents and thoroughly cleaned glassware. |
| Inconsistent Results | - Improper sample preparation- Standard instability- Instrument variability | - Review and adhere strictly to the sample preparation SOP.- Perform a stability check on the standard (e.g., analyze a fresh vs. older solution).- Run system suitability tests to ensure instrument performance. |
| Unexpected Isotopic Profile in MS | - Isotopic exchange (unlikely for C-D bonds)- Co-eluting interference | - Verify the position of the deuterium label is on a stable part of the molecule.- Improve chromatographic separation to resolve interferences. |
Visual Workflows and Logic Diagrams
Caption: Workflow for preparing and testing the stability of this compound standards.
Caption: Logic diagram for troubleshooting inconsistent analytical results.
References
Technical Support Center: Minimizing Ion Suppression of Chloroxuron in Electrospray Ionization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression of the Chloroxuron signal during electrospray ionization (ESI) mass spectrometry (MS) analysis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of Chloroxuron, providing targeted solutions and best practices.
Sample Preparation
Q1: My Chloroxuron signal is low and inconsistent. Could my sample preparation method be the cause of ion suppression?
A1: Yes, inadequate sample preparation is a primary cause of ion suppression. Co-extracted matrix components can interfere with the ionization of Chloroxuron in the ESI source.[1] The choice of sample preparation technique is critical for removing these interferences. The most common and effective methods for pesticide residue analysis, including Chloroxuron, are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[2]
Troubleshooting Steps:
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Evaluate your current sample preparation method: If you are using a simple "dilute and shoot" approach, consider implementing a more robust cleanup method like QuEChERS, SPE, or LLE.
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Optimize your existing method: If you are already using one of these techniques, ensure that the parameters are optimized for Chloroxuron and your specific sample matrix.
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Consider a different technique: The effectiveness of each technique can vary depending on the matrix. If one method is not providing satisfactory results, it may be beneficial to try another.
Q2: Which sample preparation method is best for minimizing ion suppression for Chloroxuron?
A2: The optimal method depends on the sample matrix, available resources, and desired sample throughput. Here's a comparison of the most common techniques:
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QuEChERS: This is a widely used and highly effective method for pesticide residue analysis in a variety of food and environmental matrices.[2][3] It involves a simple two-step process of extraction with a solvent (usually acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[3]
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Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove interfering compounds. The choice of sorbent material is crucial for successful extraction and cleanup. For phenylurea herbicides like Chloroxuron, C18 cartridges are commonly used.
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Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases. The choice of extraction solvent is critical for achieving good recovery and cleanup.
Workflow for Selecting a Sample Preparation Method
Caption: Workflow for selecting and optimizing a sample preparation method.
Q3: Can you provide a detailed protocol for the QuEChERS method for Chloroxuron analysis?
A3: The following is a general QuEChERS protocol that can be adapted for various fruit and vegetable matrices.
Experimental Protocol: QuEChERS for Fruit and Vegetable Samples
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Sample Homogenization: Homogenize a representative portion of the sample. For samples with low water content (<80%), add an appropriate amount of water to achieve a total water content of approximately 80-85%.
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method).
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Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent. A common mixture for many pesticides is 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). For matrices with high pigment content, Graphitized Carbon Black (GCB) may be added.
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Vortex for 30 seconds.
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Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Analysis:
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Take an aliquot of the clear supernatant for LC-MS/MS analysis. It may be necessary to dilute the final extract to further reduce matrix effects.
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Quantitative Data: QuEChERS Recovery for Phenylurea Herbicides
| Analyte | Matrix | Recovery (%) | Reference |
| Phenylurea Herbicides (general) | Fruits & Vegetables | 70 - 120 | |
| Forchlorfenuron (a phenylurea) | Tomato | 65 - 71 | |
| Forchlorfenuron (a phenylurea) | Zucchini, Watermelon | 80 - 87 |
Note: Specific recovery data for Chloroxuron using this exact protocol was not available in the searched literature, but the data for other phenylurea herbicides provides a good indication of expected performance.
Q4: What are the key parameters to optimize for Solid-Phase Extraction (SPE) of Chloroxuron?
A4: For effective SPE, you need to optimize the sorbent type, conditioning, sample loading, washing, and elution steps.
Experimental Protocol: General SPE for Water Samples
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Sorbent Selection: C18 cartridges are a good starting point for phenylurea herbicides like Chloroxuron.
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Conditioning:
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Condition the SPE cartridge sequentially with one cartridge volume of methanol followed by one cartridge volume of deionized water. Do not allow the cartridge to go dry.
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-
Sample Loading:
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Acidify the water sample to pH ~3.
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Load the sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
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Wash the cartridge with a small volume of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained Chloroxuron with a suitable organic solvent. A mixture of ethyl acetate and methanol is often effective.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Q5: How can I perform an effective Liquid-Liquid Extraction (LLE) for Chloroxuron?
A5: LLE relies on the partitioning of Chloroxuron between an aqueous sample and an immiscible organic solvent.
Experimental Protocol: General LLE for Water Samples
-
pH Adjustment: Adjust the pH of the water sample to optimize the extraction efficiency. For many pesticides, a slightly acidic pH is beneficial.
-
Solvent Selection: Choose an organic solvent in which Chloroxuron is highly soluble and which is immiscible with water. Dichloromethane or a mixture of hexane and dichloromethane are common choices.
-
Extraction:
-
In a separatory funnel, combine the water sample with the extraction solvent.
-
Shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the organic layer (typically the bottom layer if using dichloromethane).
-
Repeat the extraction process with fresh solvent for exhaustive extraction.
-
-
Drying and Concentration:
-
Dry the combined organic extracts using anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume and reconstitute in the mobile phase for analysis.
-
Chromatography and Mass Spectrometry
Q6: My sample preparation is optimized, but I still see signs of ion suppression. What else can I do?
A6: If ion suppression persists after optimizing sample preparation, the next step is to refine your Liquid Chromatography (LC) and Mass Spectrometry (MS) parameters.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Co-elution of matrix components with Chloroxuron is a major cause of ion suppression. Modifying your LC method to separate Chloroxuron from these interferences can significantly improve the signal.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between Chloroxuron and interfering peaks.
-
Column Chemistry: Consider using a column with a different stationary phase to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Chloroxuron will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification by normalizing the response.
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of Chloroxuron. However, this will also dilute the analyte, so a balance must be found to maintain adequate sensitivity.
-
Consider an Alternative Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression. APCI is generally less susceptible to matrix effects for many small molecules.
Logical Relationship for Troubleshooting Persistent Ion Suppression
Caption: A logical workflow for addressing persistent ion suppression.
Q7: What are typical LC-MS/MS parameters for Chloroxuron analysis?
A7: The following table provides a starting point for developing an LC-MS/MS method for Chloroxuron. These parameters should be optimized for your specific instrument and application.
LC-MS/MS Parameters for Chloroxuron
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | C18 or equivalent (e.g., Restek Raptor Biphenyl) | |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Formate | |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 5mM Ammonium Formate | |
| Gradient | Optimized to separate Chloroxuron from matrix interferences | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Injection Volume | 1 - 10 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Precursor Ion (m/z) | 291.1 | |
| Product Ions (m/z) | 72.0, 46.1 | |
| Collision Energy | Optimized for your instrument |
Q8: How do ESI and APCI compare for the analysis of pesticides like Chloroxuron?
A8: ESI is generally more suitable for polar to moderately polar compounds, while APCI is often better for less polar and more volatile compounds. For a multi-residue pesticide analysis in a cabbage matrix, one study found that ESI provided better overall efficiency. However, the matrix effect was more intense when using the APCI source. For specific compounds that are prone to significant ion suppression in ESI, APCI can be a valuable alternative. A direct quantitative comparison for Chloroxuron was not found in the searched literature, so empirical evaluation on your instrument is recommended.
Comparative Data: ESI vs. APCI for Pesticide Analysis in Cabbage
| Parameter | ESI | APCI | Reference |
| LOQm Range (µg/kg) | 0.50 - 1.0 | 1.0 - 2.0 | |
| Matrix Effect | Less Intense | More Intense | |
| Overall Efficiency | More Efficient | Less Efficient |
By systematically addressing sample preparation, chromatographic separation, and mass spectrometry parameters, researchers can effectively minimize ion suppression and achieve reliable and accurate quantification of Chloroxuron.
References
Optimization of collision energy for the fragmentation of Chloroxuron in MRM experiments.
This guide provides troubleshooting advice and frequently asked questions for professionals optimizing collision energy (CE) for the fragmentation of Chloroxuron in Multiple Reaction Monitoring (MRM) experiments.
Frequently Asked Questions (FAQs)
Q1: What is Collision Energy (CE) and why is its optimization critical in MRM experiments?
A1: Collision Energy is the kinetic energy applied to a selected precursor ion in the collision cell (Q2) of a triple quadrupole mass spectrometer to induce fragmentation. Optimizing this energy is crucial because the sensitivity of MRM analysis is highly dependent on generating the maximum signal for a specific precursor-to-product ion transition.[1][2][3] An inadequately set CE can lead to insufficient fragmentation or excessive fragmentation, both resulting in a weak signal for the target product ion and compromising the sensitivity and accuracy of quantification.
Q2: What are the typical precursor and product ions for Chloroxuron in an MRM experiment?
A2: For Chloroxuron (C₁₅H₁₅ClN₂O₂), the protonated molecule [M+H]⁺ is typically selected as the precursor ion in the first quadrupole (Q1). The most common MRM transitions and reported collision energies are summarized in the table below. It is important to note that optimal CE values can be instrument-dependent and should be verified experimentally.
Q3: How is the optimal Collision Energy determined?
A3: The optimal CE is typically determined empirically.[4] A standard solution of the analyte (Chloroxuron) is infused into the mass spectrometer, and the precursor ion is isolated in Q1. Then, while monitoring a specific product ion in Q3, the collision energy in Q2 is ramped over a range of voltages. The CE value that produces the highest and most stable signal intensity for the chosen product ion is considered the optimum for that specific transition.[2]
Q4: Can I use a theoretical equation to predict the Collision Energy for Chloroxuron?
A4: While linear equations exist to predict optimal CE values, they are most commonly used for peptides and may not be as effective for small molecules like pesticides. These equations often rely on the mass-to-charge ratio (m/z) of the precursor ion. While such an equation can provide a starting point, empirical optimization is strongly recommended to achieve the best sensitivity for each specific MRM transition and instrument.
Q5: What factors can influence the optimal Collision Energy?
A5: Several factors can influence the optimal CE, including:
-
Instrument Type: Different mass spectrometer models and manufacturers may have different collision cell designs, requiring different optimal CE values.
-
Precursor Ion Charge State: While Chloroxuron typically forms a +1 ion, the charge state is a significant factor in CE optimization for other molecules.
-
Collision Gas: The type of collision gas (e.g., Argon, Nitrogen) and its pressure can affect fragmentation efficiency.
-
Molecular Structure: The inherent stability and bond energies within the Chloroxuron molecule dictate how it fragments.
Experimental Protocol: Collision Energy Optimization for Chloroxuron
This protocol outlines the steps for determining the optimal collision energy for Chloroxuron MRM transitions.
1. Preparation of Standard Solution:
-
Prepare a stock solution of Chloroxuron at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Create a working standard solution by diluting the stock solution to a final concentration of approximately 1 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup and Infusion:
-
Set up the mass spectrometer for electrospray ionization in positive ion mode (ESI+).
-
Infuse the Chloroxuron working standard directly into the ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to obtain a stable and maximal signal for the Chloroxuron precursor ion (m/z 291.1).
3. Collision Energy Optimization Procedure:
-
Set the mass spectrometer to Product Ion Scan mode to identify the major fragment ions of Chloroxuron from the precursor at m/z 291.1.
-
Select the most abundant and specific product ions for MRM method development.
-
Create an MRM method selecting the precursor ion (Q1 = 291.1) and a chosen product ion (e.g., Q3 = 72.0).
-
Set up a series of experiments where the collision energy is varied. For each transition, ramp the CE across a relevant range (e.g., 5 to 40 eV) in small increments (e.g., 2 eV).
-
Record the intensity of the product ion at each CE value.
4. Data Analysis:
-
Plot the product ion intensity as a function of the collision energy.
-
The optimal collision energy is the value that corresponds to the maximum point on the resulting curve.
-
Repeat the optimization for each desired MRM transition.
Quantitative Data: Chloroxuron MRM Transitions
The following table summarizes known MRM transitions for Chloroxuron. These values serve as an excellent starting point for optimization on your specific LC-MS/MS system.
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Chloroxuron | 291.1 | 72.0 | 25 | 41 |
| Chloroxuron | 291.1 | 164.1 | 15 | 25 |
| Data sourced from a pesticide MRM spreadsheet. |
Experimental Workflow Diagram
Caption: Workflow for empirical optimization of collision energy.
Troubleshooting Guide
Problem: No or very low signal intensity for the Chloroxuron precursor ion.
| Potential Cause | Suggested Solution |
| Incorrect MS Settings | Verify that the instrument is in positive ion mode (ESI+). Check that ion source parameters (temperatures, gas flows, voltages) are appropriate and stable. |
| LC/Flow Path Issue | Ensure the LC is delivering mobile phase and that all connections to the ion source are secure. Check for leaks or blockages. |
| Sample Problem | Prepare a fresh standard solution. Contamination or degradation of the standard can lead to poor signal. |
| Instrument Contamination | Contamination in the ion source or mass spectrometer can suppress the signal. Perform routine cleaning and maintenance. |
Problem: Precursor ion signal is strong, but product ion signal is weak or absent.
| Potential Cause | Suggested Solution |
| Incorrect CE Range | The applied collision energy may be too low (insufficient fragmentation) or too high (excessive fragmentation). Widen the CE range during optimization. |
| Incorrect Product Ion Selected | The chosen product ion may not be a primary fragment of Chloroxuron. Re-run a product ion scan to confirm major fragments. |
| Collision Gas Issue | Check that the collision gas (e.g., Argon) is turned on and the pressure is set correctly and is stable. |
| Matrix Effects | If analyzing a sample matrix, co-eluting compounds can suppress the fragmentation process or the signal of the product ion. Improve sample preparation or chromatographic separation. |
Problem: Unstable or fluctuating signal during CE optimization.
| Potential Cause | Suggested Solution |
| Unstable Spray | An unstable electrospray will cause signal fluctuations. Check the spray needle position, look for bubbles in the infusion line, and ensure source parameters are stable. |
| Mobile Phase Inconsistency | Ensure mobile phase components are properly mixed and degassed. Inconsistent solvent delivery can cause signal instability. |
| Contaminated Source | A dirty ion source can lead to erratic ionization and signal instability. Clean the ion source components. |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting weak product ion signals.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry - figshare - Figshare [figshare.com]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methods for resolving chromatographic co-elution of Chloroxuron with interfering compounds.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Chloroxuron, particularly concerning co-elution with interfering compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Chloroxuron co-elution in chromatographic analysis?
A1: Co-elution of Chloroxuron with interfering compounds is a frequent challenge in complex matrices such as soil, water, and food products. The primary causes include:
-
Matrix Effects: Complex sample matrices contain numerous endogenous compounds (e.g., pigments, lipids, sugars) that can co-elute with Chloroxuron, leading to signal suppression or enhancement in mass spectrometry and peak overlap in UV detection.[1][2]
-
Presence of Structurally Similar Compounds: Other phenylurea herbicides, such as diuron and linuron, possess similar chemical structures and chromatographic behavior to Chloroxuron, making their separation challenging.[3][4]
-
Inadequate Sample Preparation: Insufficient cleanup of the sample extract can leave behind matrix components that interfere with the analysis.[5]
-
Suboptimal Chromatographic Conditions: The choice of analytical column, mobile phase composition, and gradient program significantly impacts the separation of Chloroxuron from interfering peaks. An unoptimized method may not provide the necessary resolution.
Q2: How can I improve the separation of Chloroxuron from other phenylurea herbicides like diuron and linuron?
A2: Separating structurally similar phenylurea herbicides requires careful optimization of the chromatographic method. Consider the following strategies:
-
Column Selection: Employ a high-resolution column, such as a C18 or a Phenyl-Hexyl column, with a smaller particle size (e.g., ≤2.7 µm) to enhance peak efficiency and resolution.
-
Mobile Phase Optimization:
-
Solvent Composition: Adjust the ratio of organic solvent (typically acetonitrile or methanol) to the aqueous phase. A lower proportion of the organic solvent generally increases retention and can improve the separation of closely eluting peaks.
-
pH Adjustment: The pH of the aqueous phase can influence the ionization state of the analytes and, consequently, their retention. For phenylurea herbicides, a slightly acidic mobile phase (e.g., using formic acid) is often employed.
-
-
Gradient Elution: A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can significantly improve the resolution of closely eluting compounds.
-
Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 40°C) can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.
Q3: What sample preparation techniques are effective in reducing matrix interference for Chloroxuron analysis?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for sample preparation in pesticide residue analysis, including Chloroxuron, in various food and environmental matrices. The key to its success in minimizing interference lies in the dispersive solid-phase extraction (d-SPE) cleanup step.
-
d-SPE Sorbent Selection: The choice of sorbent(s) is critical for removing specific types of matrix components:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.
-
C18 (Octadecylsilane): Effective for removing non-polar interferences like fats and waxes.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. Caution is advised as it can also retain planar pesticides like Chloroxuron.
-
Z-Sep: A zirconia-based sorbent that can remove lipids and pigments.
-
For complex matrices like strawberries or soil, a combination of PSA and C18 is often a good starting point.
Troubleshooting Guide: Resolving Chloroxuron Co-elution
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor resolution between Chloroxuron and another phenylurea herbicide (e.g., Diuron, Linuron).
Troubleshooting Steps:
-
Modify Mobile Phase Gradient: Decrease the rate of organic solvent increase (e.g., from a 5-minute to a 10-minute gradient). This can enhance the separation of closely eluting peaks.
-
Change Organic Modifier: If using methanol, switch to acetonitrile, or vice versa. These solvents exhibit different selectivities and can alter the elution order and resolution of compounds.
-
Adjust Mobile Phase pH: Add a small amount of formic acid (e.g., 0.1%) to the aqueous phase to ensure consistent protonation of the analytes, which can lead to sharper peaks and improved separation.
-
Evaluate a Different Stationary Phase: If resolution is still insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, which can offer different interactions with the aromatic rings of the phenylurea herbicides.
Issue 2: Suspected co-elution with an unknown matrix component leading to ion suppression/enhancement in LC-MS/MS.
Troubleshooting Steps:
-
Perform a Matrix Effect Study: Analyze a blank matrix extract spiked with Chloroxuron at a known concentration and compare the peak area to that of a standard in a pure solvent at the same concentration. A significant difference indicates the presence of matrix effects.
-
Optimize d-SPE Cleanup:
-
If your matrix is high in pigments (e.g., spinach), consider adding a small amount of GCB to the d-SPE cleanup. Be sure to validate for recovery of Chloroxuron, as it may be partially retained.
-
For high-fat matrices, increase the amount of C18 sorbent.
-
-
Dilute the Sample Extract: A simple 1:1 or 1:10 dilution of the final extract with the initial mobile phase can significantly reduce the concentration of co-eluting matrix components, thereby mitigating their impact on ionization.
-
Utilize Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Chloroxuron in Soil
This protocol is adapted from the general QuEChERS methodology for soil samples.
-
Sample Homogenization: Air-dry the soil sample and sieve to remove large particles.
-
Extraction: a. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex to hydrate the soil. c. Add 10 mL of acetonitrile. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). e. Shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. b. Vortex for 30 seconds. c. Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
Final Extract Preparation: a. Take the supernatant and filter through a 0.22 µm syringe filter. b. The extract is now ready for LC-MS/MS analysis. It is recommended to dilute the final extract with the initial mobile phase and use matrix-matched calibration for accurate quantification.
Protocol 2: HPLC-MS/MS Analysis of Phenylurea Herbicides in Soil Extracts
This protocol provides a starting point for the chromatographic separation of Chloroxuron, Diuron, and Linuron, based on an EPA method for diuron and linuron.
-
LC System: HPLC or UHPLC system
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
-
Column Temperature: 40°C
-
Mobile Phase A: 0.01 M Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B
-
18.1-23 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific transitions for each analyte should be optimized.
Quantitative Data Summary
The following tables summarize typical performance data for methods used in the analysis of phenylurea herbicides.
Table 1: Recovery and Precision of QuEChERS with Different d-SPE Sorbents for Phenylurea Herbicides in Beetroot
| d-SPE Sorbent Combination | Linuron Recovery (%) | Linuron RSD (%) | Isoproturon Recovery (%) | Isoproturon RSD (%) |
| PSA | 70-120 | <15 | 70-120 | <15 |
| PSA + GCB | 70-120 | <15 | 70-120 | <15 |
| SAX | 70-120 | <15 | 70-120 | <15 |
| SAX + C18 | 70-120 | <15 | 70-120 | <15 |
Table 2: Method Validation Data for Diuron and Linuron in Soil by HPLC-MS/MS
| Analyte | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Diuron | 0.010 | 95 | 5.8 |
| 0.10 | 98 | 4.1 | |
| Linuron | 0.010 | 92 | 6.5 |
| 0.10 | 96 | 3.2 |
Visualized Workflows
Caption: QuEChERS workflow for pesticide residue analysis.
Caption: Troubleshooting workflow for chromatographic co-elution.
References
Assessing and addressing the isotopic and chemical purity of Chloroxuron-d6.
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and addressing the isotopic and chemical purity of Chloroxuron-d6.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary techniques for determining the isotopic and chemical purity of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). NMR is considered the gold standard for structural confirmation and determining the location of deuterium labels, while LC-MS and GC-MS are highly sensitive methods for quantifying isotopic distribution and detecting chemical impurities.[1]
Q2: What are the potential sources of chemical impurities in this compound?
A2: Chemical impurities can arise from the synthesis process or degradation. Potential synthesis-related impurities include unreacted starting materials, reagents, and by-products from side reactions. Phenylurea herbicides like Chloroxuron can also undergo degradation, leading to impurities such as hydroxylated, demethylated, dearylated, and dechlorinated compounds.[2] Common laboratory solvents may also be present as residual impurities.
Q3: How is the isotopic purity of this compound determined by mass spectrometry?
A3: Isotopic purity is determined by analyzing the isotopic distribution of the molecular ion in a high-resolution mass spectrum.[3][4] The relative intensities of the ion corresponding to this compound and its less-deuterated isotopologues (d0 to d5) are measured. After correcting for the natural abundance of isotopes like 13C, the percentage of the d6 species relative to all other isotopologues is calculated to determine the isotopic enrichment.
Q4: What level of isotopic enrichment is considered acceptable for this compound as an internal standard?
A4: For use as an internal standard in quantitative analysis, the isotopic purity of a deuterated compound should ideally be 98% or higher. Lower isotopic purity can lead to an overestimation of the analyte concentration because the standard contains a significant amount of the unlabeled analyte.
Q5: Can the position of the deuterium labels on the this compound molecule be confirmed?
A5: Yes, ¹H-NMR and ²H-NMR spectroscopy are powerful techniques for confirming the location of deuterium atoms. In a ¹H-NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. ²H-NMR directly detects the deuterium nuclei, providing unambiguous evidence of their position.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in the mass spectrum. | Chemical impurities from synthesis or degradation. Contamination from solvents or sample handling. | - Analyze the sample using LC-MS or GC-MS to separate the components. - Compare the mass-to-charge ratios of the unexpected peaks with potential by-products and degradation products of Chloroxuron. - Analyze a solvent blank to identify potential contamination. |
| Isotopic distribution shows a higher than expected proportion of lower deuterated species (d0-d5). | Incomplete deuteration during synthesis. Back-exchange of deuterium with hydrogen from the environment or analytical system. | - If isotopic purity is critical, consider re-purification or obtaining a new batch of the standard. - To investigate back-exchange, minimize exposure to protic solvents and acidic/basic conditions. Use deuterated solvents for sample preparation where possible. |
| Chromatographic peak for this compound appears slightly earlier than for unlabeled Chloroxuron. | This is a known phenomenon for deuterated compounds in reversed-phase chromatography, as the C-D bond is slightly less polar than the C-H bond. | - This typically does not affect quantification if the peak shapes are good and the integration is accurate. - If co-elution is desired, slight modifications to the mobile phase composition or gradient can be explored to adjust selectivity. |
| Signal intensity in ¹H-NMR is very low for this compound peaks. | This is expected, as most protons at the labeled positions have been replaced by deuterium. | - Increase the number of scans to improve the signal-to-noise ratio. - Ensure the sample concentration is adequate. - For highly deuterated compounds, ²H-NMR may be a more suitable technique for confirming deuteration. |
| Inaccurate quantification when using this compound as an internal standard. | Low isotopic purity of the standard. H/D exchange occurring in the sample matrix or ion source. Interference from naturally occurring isotopes of the analyte, especially if the deuteration level is low (e.g., d2). | - Verify the isotopic purity of the this compound standard as per the Certificate of Analysis or by HRMS. - Investigate potential H/D exchange by analyzing the standard under different pH and temperature conditions. - If interference is suspected, a higher deuterated standard (if available) or a ¹³C-labeled standard could be considered. |
Data Presentation
Table 1: Representative Isotopic Purity Data for this compound
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | < 0.1 |
| d1 | 0.1 |
| d2 | 0.2 |
| d3 | 0.5 |
| d4 | 1.2 |
| d5 | 3.0 |
| d6 | 95.0 |
Note: This is representative data. Please refer to the Certificate of Analysis for the specific lot of this compound being used.
Table 2: Key Mass Spectrometric Data for Chloroxuron
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₅ClN₂O₂ | |
| Molecular Weight (monoisotopic) | 290.0822 g/mol | |
| [M+H]⁺ ion | 291.0895 | |
| Major MS/MS Fragment Ions (from [M+H]⁺) | 164.0943, 246.0317, 72.0444 |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol outlines the general procedure for determining the isotopic purity of this compound using Liquid Chromatography-High Resolution Mass Spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
-
-
LC-HRMS System and Conditions:
-
LC System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute Chloroxuron, for example, starting at 30% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of all expected isotopologues of Chloroxuron (d0 to d6).
-
Obtain the mass spectrum across the chromatographic peak for this compound.
-
Determine the integrated peak areas for each isotopologue.
-
Correct the peak areas for the natural abundance of 13C and other isotopes.
-
Calculate the percentage of each isotopologue to determine the isotopic purity.
-
Protocol 2: Chemical Purity Assessment by LC-MS/MS
This protocol describes a method for identifying and quantifying chemical impurities in a this compound sample.
-
Sample Preparation:
-
Prepare a solution of this compound in acetonitrile at a concentration of 10 µg/mL.
-
-
LC-MS/MS System and Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 2 mmol/L ammonium formate in water.
-
Mobile Phase B: 2 mmol/L ammonium formate in methanol.
-
Gradient: A suitable gradient to separate Chloroxuron from potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 297.1) → Product ions (e.g., m/z 164.1, 78.1). Note: These are hypothetical transitions for d6 and should be optimized.
-
Unlabeled Chloroxuron: m/z 291.1 → 164.1, m/z 291.1 → 72.0.
-
Set up MRM transitions for expected impurities based on their known fragmentation patterns.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and any identified impurities.
-
Quantify impurities using a calibration curve if standards are available, or estimate their concentration relative to this compound.
-
Protocol 3: Structural Confirmation by ¹H-NMR
This protocol details the use of ¹H-NMR to confirm the structure and assess the degree of deuteration.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃).
-
Add an internal standard (e.g., TMS) if not already present in the solvent.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H-NMR experiment.
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds to ensure full relaxation of the protons for accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals corresponding to the remaining protons in the this compound molecule.
-
Compare the spectrum to that of an authentic standard of unlabeled Chloroxuron. The absence or significant reduction of signals at the deuterated positions confirms the isotopic labeling. The relative integrals of the remaining proton signals can be used to estimate the degree of deuteration.
-
Visualizations
Caption: Experimental workflow for assessing this compound purity.
Caption: Troubleshooting logic for purity analysis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating Analytical Methods for Chloroxuron: A Comparative Guide Using Chloroxuron-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of the herbicide Chloroxuron, incorporating the use of its deuterated internal standard, Chloroxuron-d6. The methodologies and acceptance criteria outlined herein are synthesized from internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure data integrity and regulatory compliance. The use of an isotopically labeled internal standard like this compound is a preferred approach in quantitative mass spectrometry-based assays to compensate for variability in sample preparation and matrix effects.
Comparative Performance of Analytical Methods
The selection of an analytical method for Chloroxuron quantification is dependent on the matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a commonly employed technique due to its high selectivity and sensitivity. The following table summarizes typical performance characteristics for a validated HPLC-MS/MS method for Chloroxuron analysis.
| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance with this compound | Alternative Method: HPLC-UV |
| Linearity (r²) | ≥ 0.99 | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% | 85 - 115% |
| Precision (% RSD) | ≤ 15% | ≤ 10% | ≤ 15% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 - 0.5 ng/mL | 5 - 20 ng/mL |
| Selectivity/Specificity | No significant interference at the retention time of the analyte and IS | High (Mass-based separation) | Moderate (Chromatographic separation) |
| Matrix Effect (%) | 85 - 115% | Compensated by IS | Can be significant |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | ≤ 15% deviation | Stable | Stable |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and successful validation of the analytical method. Below are key experimental procedures for the quantification of Chloroxuron using this compound as an internal standard.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
Materials:
-
Homogenized sample (e.g., soil, water, agricultural produce)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Chloroxuron and this compound stock solutions
-
Centrifuge tubes (15 mL and 50 mL)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of this compound internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chloroxuron: Precursor ion (m/z) 291.1 → Product ion (m/z) 72.1
-
This compound: Precursor ion (m/z) 297.1 → Product ion (m/z) 78.1
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
Visualizing the Workflow and Validation Logic
To better illustrate the interconnectedness of the validation process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the validation of an analytical method for Chloroxuron.
Caption: Interrelationship of validation parameters for Chloroxuron analysis.
A comparative study of Chloroxuron-d6 versus other internal standards for multi-residue pesticide analysis.
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pesticide residues is paramount. In complex matrices, the use of internal standards is crucial to compensate for analytical variability. This guide provides a comparative overview of Chloroxuron-d6, an isotopically labeled internal standard, against other commonly used internal standards in multi-residue pesticide analysis, supported by experimental data and detailed protocols.
The ideal internal standard co-elutes with the target analyte and exhibits similar ionization and extraction behavior, thus effectively correcting for matrix effects and variations in instrument response. Isotopically labeled standards are considered the gold standard for mass spectrometry-based quantification due to their chemical similarity to the parent compound. This compound, a deuterated form of the phenylurea herbicide Chloroxuron, is structurally analogous to a significant class of pesticides, making it a potentially valuable tool for their analysis.
Performance Comparison of Internal Standards
While direct comparative studies detailing the performance of this compound against a wide array of other internal standards are not extensively available in peer-reviewed literature, we can collate and compare available data for several relevant isotopically labeled standards used in multi-residue pesticide analysis. The following tables summarize typical performance characteristics observed in various studies. It is important to note that these values can vary depending on the matrix, concentration levels, and specific experimental conditions.
Table 1: Recovery Data for Selected Isotopically Labeled Internal Standards
| Internal Standard | Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Diuron-d6 | Mint, Tomato, Apple | 0.05 mg/kg | Not explicitly stated, but used for quantification of 646 pesticides with good performance reported.[1] | < 6% for 25 compounds in mint matrix.[1] |
| Isoproturon-d6 | Surface Water | Not specified | > 60% | < 15% |
| Atrazine-d5 | Mint, Tomato, Apple | 0.05 mg/kg | Used for quantification of 646 pesticides with good performance reported.[1] | Not explicitly stated |
| Triphenyl phosphate | Cucumber | Not specified | Used for quantification of 513 pesticides with acceptable validation results. | Not explicitly stated |
| Fenthion-d6 | Herbs | Not specified | Spiked recoveries of three pesticides were 93.03% - 95.22%.[2] | < 6.0% |
Table 2: Linearity and Limit of Quantification (LOQ) for Methods Utilizing Internal Standards
| Internal Standard Used | Analyte(s) | Linearity (R²) | LOQ |
| Diuron-d6 & Atrazine-d5 | 646 pesticides | > 0.99 for most compounds | 0.002 - 0.1 mg/kg (calibration range) |
| Isoproturon-d6 | 14 pesticides | Not specified | 20 ng/L - 1 µg/L |
| Fenthion-d6 | 74 pesticides | Not explicitly stated | Not explicitly stated |
Experimental Protocols
The following protocols are representative of typical multi-residue pesticide analysis workflows where an internal standard like this compound would be employed.
Key Experiment: Multi-Residue Pesticide Analysis in a Food Matrix using QuEChERS and LC-MS/MS
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 10-15 g of a homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
2. Instrumental Analysis (LC-MS/MS)
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is typically used for targeted analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analytes. For Chloroxuron, positive mode is suitable.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for Chloroxuron are 291 > 72 and 291 > 164.[3] The corresponding transitions for this compound would be monitored.
-
Data Analysis: The ratio of the peak area of the target analyte to the peak area of this compound is used for quantification against a calibration curve prepared in a similar manner.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of a typical multi-residue pesticide analysis experiment utilizing an internal standard.
Caption: Experimental workflow for multi-residue pesticide analysis.
Conclusion
The use of isotopically labeled internal standards is indispensable for achieving high-quality quantitative results in multi-residue pesticide analysis. While specific comparative data for this compound is limited in the public domain, its structural similarity to phenylurea herbicides makes it a strong candidate for an internal standard when analyzing this class of compounds. The provided data for other relevant internal standards like Diuron-d6 and Isoproturon-d6 demonstrate the effectiveness of this approach, with good recoveries and precision. The detailed experimental protocol and workflow diagram offer a robust framework for the implementation of this compound or other suitable internal standards in a laboratory setting. Researchers are encouraged to perform in-house validation to establish the performance of this compound within their specific matrices and analytical systems.
References
Determining the accuracy and precision of Chloroxuron quantification with the isotope dilution method.
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in Chloroxuron quantification, the isotope dilution method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard. This guide provides a comprehensive comparison of this advanced technique with alternative analytical approaches, supported by experimental data to inform methodological selection for robust and reliable results.
The quantification of Chloroxuron, a phenylurea herbicide, is critical in environmental monitoring, food safety, and toxicological studies. While various analytical methods are available, their performance in terms of accuracy, precision, and sensitivity can differ significantly. This guide delves into a comparative analysis of the isotope dilution LC-MS/MS method against established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), often employed after a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation.
The Pinnacle of Precision: Isotope Dilution LC-MS/MS
The isotope dilution method is a powerful analytical technique that significantly enhances the accuracy and precision of quantification, particularly in complex matrices.[1] By introducing a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or D-labeled Chloroxuron) into the sample at the earliest stage of preparation, it acts as an internal standard that behaves identically to the target analyte through extraction, cleanup, and chromatographic separation.[2][3] This approach effectively compensates for analyte losses during sample processing and mitigates matrix effects—variations in analytical signal intensity caused by co-eluting compounds from the sample matrix.[4][5] The use of a stable isotope-labeled internal standard is the most effective way to correct for these matrix effects and improve the trueness and precision of LC-MS/MS methods.
Experimental Workflow: Isotope Dilution LC-MS/MS
The following diagram illustrates a typical workflow for the quantification of Chloroxuron using the isotope dilution LC-MS/MS method.
Figure 1: Experimental workflow for Chloroxuron quantification by isotope dilution LC-MS/MS.
A Comparative Look: Performance of Analytical Methods
The choice of an analytical method is often a trade-off between performance, cost, and throughput. The following table summarizes the performance characteristics of the isotope dilution LC-MS/MS method in comparison to QuEChERS-GC-MS and QuEChERS-HPLC-UV for the analysis of Chloroxuron and similar pesticides.
| Parameter | Isotope Dilution LC-MS/MS | QuEChERS GC-MS | QuEChERS HPLC-UV |
| Limit of Detection (LOD) | 0.05 - 1.0 ng/g | 1 - 10 ng/g | 10 - 50 ng/g |
| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/g | 5 - 50 ng/g | 50 - 200 ng/g |
| Recovery (%) | 95 - 105% (corrected) | 70 - 120% | 80 - 110% |
| Relative Standard Deviation (RSD) | < 5% | < 15% | < 10% |
| Matrix Effect | Effectively eliminated | Can be significant | Moderate |
| Selectivity | Very High | High | Moderate |
| Throughput | High | Medium | High |
| Cost | High | Medium | Low |
Note: The data presented for the isotope dilution method for Chloroxuron are extrapolated from studies on similar compounds, as direct comprehensive validation data for Chloroxuron was not available in the reviewed literature. Data for alternative methods are based on published validation reports for a range of pesticides, including phenylurea herbicides.
In-Depth Methodologies
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation:
-
A homogenized sample (e.g., 5-10 g of soil or 10-100 mL of water) is accurately weighed.
-
A precise volume of a standard solution containing the isotopically labeled Chloroxuron internal standard is added to the sample.
-
The sample is extracted with an organic solvent, typically acetonitrile.
-
For solid samples, salting-out agents like magnesium sulfate and sodium chloride are added to induce phase separation.
-
The mixture is centrifuged, and an aliquot of the acetonitrile supernatant is taken for cleanup.
-
Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent mixture (e.g., PSA, C18, and magnesium sulfate) to the extract to remove interfering matrix components.
-
After vortexing and centrifugation, the final extract is filtered and diluted for LC-MS/MS analysis.
Instrumental Analysis:
-
Chromatography: Reversed-phase liquid chromatography is employed using a C18 column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both native and isotopically labeled Chloroxuron are monitored for high selectivity and sensitivity. Quantification is based on the area ratio of the native analyte to the labeled internal standard.
QuEChERS Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal instability of many phenylurea herbicides, a derivatization step may be necessary before GC-MS analysis to improve volatility and thermal stability.
Sample Preparation (QuEChERS):
-
The sample is homogenized and extracted with acetonitrile.
-
Salts are added to partition the water from the organic phase.
-
The supernatant is subjected to d-SPE cleanup.
Derivatization (if required):
-
The cleaned extract is evaporated to dryness and reacted with a derivatizing agent to form a more volatile derivative.
Instrumental Analysis:
-
Gas Chromatography: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is used for separation.
-
Mass Spectrometry: Detection is typically performed using a single quadrupole or triple quadrupole mass spectrometer in selected ion monitoring (SIM) or MRM mode.
QuEChERS High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Sample Preparation (QuEChERS):
-
The sample preparation follows the standard QuEChERS protocol as described above.
Instrumental Analysis:
-
Chromatography: A C18 reversed-phase column is used with an isocratic or gradient mobile phase of acetonitrile and water.
-
Detection: A UV detector is set to a wavelength where Chloroxuron exhibits maximum absorbance (around 245-254 nm).
Conclusion: Making an Informed Choice
For applications demanding the highest level of confidence in quantitative results, the isotope dilution LC-MS/MS method is unequivocally the superior choice for Chloroxuron analysis. Its ability to correct for sample-to-sample variations in extraction efficiency and matrix-induced signal suppression or enhancement leads to unparalleled accuracy and precision.
QuEChERS-GC-MS offers a viable alternative with good sensitivity and selectivity, although the potential need for derivatization can add complexity to the workflow. It is a well-established technique for multi-residue pesticide analysis.
QuEChERS-HPLC-UV represents the most cost-effective and straightforward approach. However, it is more susceptible to matrix interferences and has a higher limit of detection, making it suitable for screening purposes or for matrices where high sensitivity is not a primary concern.
Ultimately, the selection of the most appropriate method will depend on the specific research question, the required level of data quality, the nature of the sample matrix, and the available resources. For definitive, high-precision quantification of Chloroxuron, the investment in the isotope dilution LC-MS/MS methodology is well-justified.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
Design and execution of inter-laboratory proficiency tests for Chloroxuron analysis.
For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results is paramount. Inter-laboratory proficiency tests (PTs) are a cornerstone of quality assurance, providing an objective assessment of a laboratory's performance. This guide offers a comprehensive overview of the design and execution of proficiency tests for the analysis of Chloroxuron, a phenylurea herbicide.
This document details the typical experimental protocols, presents representative data from a proficiency test, and visualizes the key workflows and decision-making processes involved. The information is designed to assist laboratories in understanding, participating in, and interpreting the results of such tests.
Data Presentation: A Comparative Analysis
The performance of laboratories in a proficiency test is typically evaluated using z-scores, which measure the deviation of an individual result from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.
The following table presents representative data from a proficiency test for a phenylurea herbicide, structurally similar to Chloroxuron. This data illustrates how results are typically summarized to allow for easy comparison of laboratory performance.
Table 1: Representative Proficiency Test Results for a Phenylurea Herbicide
| Laboratory Code | Reported Value (mg/kg) | Assigned Value (mg/kg) | Standard Deviation for Proficiency Assessment | z-score | Performance |
| L001 | 0.045 | 0.050 | 0.010 | -0.5 | Satisfactory |
| L002 | 0.052 | 0.050 | 0.010 | 0.2 | Satisfactory |
| L003 | 0.065 | 0.050 | 0.010 | 1.5 | Satisfactory |
| L004 | 0.038 | 0.050 | 0.010 | -1.2 | Satisfactory |
| L005 | 0.075 | 0.050 | 0.010 | 2.5 | Questionable |
| L006 | 0.025 | 0.050 | 0.010 | -2.5 | Unsatisfactory |
| L007 | 0.050 | 0.050 | 0.010 | 0.0 | Satisfactory |
| L008 | 0.048 | 0.050 | 0.010 | -0.2 | Satisfactory |
Note: This data is representative and based on the structure of European Union Proficiency Test (EUPT) reports for pesticide residues. The values are for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in a proficiency test for Chloroxuron analysis.
Preparation of the Test Material
A homogenous and stable test material is crucial for a successful proficiency test.
-
Matrix Selection: A suitable matrix, such as a fruit or vegetable homogenate, is chosen. For this example, we will use a spinach homogenate.
-
Homogenization: The spinach is cryogenically milled to a fine, uniform powder to ensure homogeneity.
-
Spiking: A known amount of a certified Chloroxuron standard solution is added to the homogenate to achieve the target concentration. The spiked homogenate is then thoroughly mixed.
-
Homogeneity and Stability Testing: Before distribution to participating laboratories, the test material undergoes rigorous homogeneity and stability testing. Homogeneity is confirmed by analyzing multiple sub-samples and ensuring the coefficient of variation is within an acceptable range. Stability is assessed by analyzing the material at different time points and storage conditions to ensure the Chloroxuron concentration remains constant throughout the duration of the proficiency test.
Analytical Method for Chloroxuron Determination (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method for the analysis of pesticide residues like Chloroxuron.
-
Sample Extraction (QuEChERS Method):
-
Weigh 10 g of the homogenized test material into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the cleaned extract into an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Chloroxuron: Monitor at least two specific transitions (e.g., quantifier and qualifier ions) for confirmation.
-
-
Statistical Analysis of Results
The performance of the participating laboratories is statistically evaluated according to international guidelines, such as ISO 13528.
-
Determination of the Assigned Value (x_pt): The assigned value is the consensus value determined from the results submitted by the participants, typically calculated as the robust mean of the participants' results after the removal of outliers.
-
Determination of the Standard Deviation for Proficiency Assessment (σ_pt): This is a predetermined value that reflects the expected level of precision for the analysis. It can be derived from previous proficiency tests, method validation data, or a fixed percentage of the assigned value.
-
Calculation of z-scores: The z-score for each laboratory is calculated using the following formula:
-
z = (x_i - x_pt) / σ_pt
-
Where:
-
x_i is the result reported by the laboratory.
-
x_pt is the assigned value.
-
σ_pt is the standard deviation for proficiency assessment.
-
-
Visualizations
The following diagrams illustrate the key processes in an inter-laboratory proficiency test for Chloroxuron analysis.
Workflow of an inter-laboratory proficiency test.
Decision-making process for performance evaluation based on z-scores.
A Researcher's Guide to Certified Reference Materials for Chloroxuron and its Deuterated Analog
For researchers, scientists, and professionals in drug development and environmental analysis, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, ensuring the validity of experimental data. This guide provides a comprehensive comparison of commercially available CRMs for the herbicide Chloroxuron and its deuterated internal standard, Chloroxuron-d6. Detailed experimental protocols for their use in quantitative analysis are also presented.
Comparison of Certified Reference Materials
The selection of an appropriate CRM is critical for achieving accurate and reproducible results. The following table summarizes the key characteristics of Chloroxuron and this compound CRMs available from prominent suppliers. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.
| Characteristic | Chloroxuron CRM | This compound CRM |
| Supplier | AccuStandard | LGC Standards |
| Product Code | P-402S[1] | TRC-C427953 |
| CAS Number | 1982-47-4[1] | 1982-47-4[2] |
| Purity | Information available in CoA | Information available in CoA |
| Format | 100 µg/mL in Methanol[1] | Neat[2] |
| Certification | ISO 17034 | Information available in CoA |
| Uncertainty | Information available in CoA | Information available in CoA |
| Storage | Freeze (< -10 °C) | -20°C |
Experimental Protocol: Quantitative Analysis of Chloroxuron in Environmental Samples
The following protocol outlines a typical workflow for the quantitative analysis of Chloroxuron in soil and water samples using this compound as an internal standard, employing the QuEChERS sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.
For Water Samples:
-
To a 50 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Collect an aliquot of the upper acetonitrile layer for LC-MS/MS analysis.
For Soil Samples:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the soil is dry).
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of this compound internal standard solution.
-
Follow steps 4-7 from the water sample preparation protocol.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute Chloroxuron, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chloroxuron: Precursor ion (m/z) -> Product ion(s) (m/z). Specific transitions should be optimized in the laboratory.
-
This compound: Precursor ion (m/z) -> Product ion(s) (m/z). Specific transitions should be optimized in the laboratory.
-
-
Collision Energy and other MS parameters: These should be optimized for maximum sensitivity for each analyte.
Quantification
Quantification is performed by constructing a calibration curve using standards of known concentrations of Chloroxuron and a fixed concentration of the internal standard, this compound. The ratio of the peak area of Chloroxuron to the peak area of this compound is plotted against the concentration of Chloroxuron. The concentration of Chloroxuron in the samples is then determined from this calibration curve. The use of a deuterated internal standard helps to correct for matrix effects and variations in sample preparation and instrument response.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and logical flow.
Caption: Experimental workflow for Chloroxuron analysis.
References
Mass Spectral Response: A Comparative Analysis of Chloroxuron and its Deuterated Analog, Chloroxuron-d6
In the realm of quantitative mass spectrometry, particularly in environmental and agricultural analyses, isotopically labeled internal standards are indispensable for achieving accurate and reliable results. This guide provides a detailed comparison of the mass spectral response of the phenylurea herbicide Chloroxuron and its deuterated form, Chloroxuron-d6. The inclusion of experimental data, detailed protocols, and visual representations of fragmentation pathways aims to equip researchers, scientists, and drug development professionals with the necessary information for robust analytical method development.
Quantitative Data Summary
The primary difference in the mass spectral response between Chloroxuron and this compound lies in the mass-to-charge ratio (m/z) of the molecular ion and its subsequent fragment ions. The six deuterium atoms in this compound, replacing the six hydrogen atoms on the two N-methyl groups, result in a predictable mass shift of +6 Da. This distinction is fundamental for their simultaneous detection and quantification in isotope dilution mass spectrometry.
| Parameter | Chloroxuron | This compound (dimethyl-d6) |
| Chemical Formula | C₁₅H₁₅ClN₂O₂ | C₁₅H₉D₆ClN₂O₂ |
| Molecular Weight | 290.74 g/mol [1] | ~296.78 g/mol |
| Exact Mass | 290.0822 u[2] | ~296.1199 u |
| Precursor Ion ([M+H]⁺) | m/z 291.0895[2] | m/z 297.1272 |
| Key Fragment Ion 1 | m/z 246.0317 ([M+H - C₂H₅N]⁺) | m/z 246.0317 ([M+H - C₂H₅N]⁺) |
| Key Fragment Ion 2 | m/z 72.0444 ([C₃H₆NO]⁺)[2] | m/z 78.0821 ([C₃D₆HNO]⁺) |
Experimental Protocols
The data presented in this guide can be reproduced using standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of phenylurea herbicides.
Sample Preparation: A stock solution of Chloroxuron and this compound is prepared in a suitable organic solvent such as methanol or acetonitrile. Working standards are prepared by serial dilution of the stock solution. For analysis in complex matrices, a solid-phase extraction (SPE) or QuEChERS-based cleanup procedure is recommended to minimize matrix effects.
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
MRM Transitions:
-
Chloroxuron: 291.1 → 246.0, 291.1 → 72.0
-
This compound: 297.1 → 246.0, 297.1 → 78.1
-
Mass Spectral Fragmentation Pathway
The fragmentation of Chloroxuron in tandem mass spectrometry provides characteristic product ions that are essential for its selective detection. The deuteration in this compound alters the mass of specific fragments, as illustrated below.
Caption: Fragmentation of Chloroxuron and this compound.
The primary fragmentation pathway involves the cleavage of the N,N-dimethylurea moiety. For the non-labeled Chloroxuron, this results in a characteristic fragment ion at m/z 72.0444[2]. In the case of this compound, where the six hydrogens on the methyl groups are replaced with deuterium, this fragment shifts to m/z 78.0821. Another common fragmentation is the loss of a neutral dimethylamine group, leading to a fragment at m/z 246.0317 for both the labeled and non-labeled compounds, as the deuterium labels are lost with the neutral fragment.
References
Navigating the Challenges of Chloroxuron Analysis: A Comparative Guide to Recovery in Diverse Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues like Chloroxuron is paramount. This guide provides a comprehensive comparison of recovery experiments for Chloroxuron in a variety of challenging sample matrices. By presenting objective performance data from different analytical methodologies, this document aims to equip researchers with the knowledge to select and implement the most effective methods for their specific needs.
Chloroxuron, a phenylurea herbicide, requires robust analytical methods for its detection and quantification in complex samples such as fatty foods, produce with high pigment content, and soils rich in organic matter. The efficiency of the extraction and cleanup process is critical to obtaining accurate and reproducible results. This guide delves into a comparative analysis of commonly employed techniques, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), coupled with advanced analytical instrumentation like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Comparative Analysis of Chloroxuron Recovery
The recovery of an analyte is a critical parameter in method validation, indicating the efficiency of the extraction process. The following tables summarize the performance of different methods for the determination of pesticide residues, including compounds with similar properties to Chloroxuron, in various challenging matrices. While specific recovery data for Chloroxuron is not always available in comparative studies, the data presented for other pesticides provides valuable insights into the expected performance of these methods.
Table 1: Recovery in High-Fat Matrices (e.g., Avocado, Olive Oil)
| Analytical Method | Extraction Technique | Cleanup Sorbent(s) | Representative Analytes | Average Recovery (%) | Key Considerations |
| LC-MS/MS | Modified QuEChERS | C18 | Lipophilic Pesticides | 70-110% | C18 is crucial for removing lipids that can interfere with the analysis.[1] |
| GC-MS/MS | QuEChERS | PSA/C18 | Organochlorine Pesticides | 80-120% | PSA helps in removing fatty acids.[2] |
| LC-MS/MS | Liquid-Liquid Extraction | SPE (C18) | 127 Pesticides | 70-120% | A validated method for olive oil, demonstrating good recovery for a wide range of pesticides.[3] |
Table 2: Recovery in High-Pigment Matrices (e.g., Spinach, Carrots)
| Analytical Method | Extraction Technique | Cleanup Sorbent(s) | Representative Analytes | Average Recovery (%) | Key Considerations |
| LC-MS/MS | QuEChERS | GCB/PSA | Planar Pesticides | 60-110% | GCB is effective in removing pigments but may lead to the loss of planar pesticides.[4] |
| HPLC-HRMS | QuEChERS vs. SPE | Not specified | Triazines | QuEChERS: 84-102%SPE: 76-119% | Both methods show good recovery, with SPE offering slightly wider variability.[5] |
| LC-MS/MS | QuEChERS | Chitosan | Polar Herbicides | 64-97% | Chitosan is presented as an effective alternative for cleaning up extracts from various vegetables. |
Table 3: Recovery in High Organic Matter Soil
| Analytical Method | Extraction Technique | Cleanup Sorbent(s) | Representative Analytes | Average Recovery (%) | Key Considerations |
| GC-MS/MS | QuEChERS (modified) | PSA/C18 | 216 Pesticides | 60-112% | The combination of PSA and C18 provided satisfactory recoveries for a majority of the tested compounds. |
| GC-MS | Accelerated Solvent Extraction (ASE) | GPC/SPE (Carbon/Alumina) or Florisil® | 119 Pesticides | 75-102% | A robust method for sediment with good precision. |
| GC-ECD | Sonic Extraction | Aqueous Sodium Bicarbonate | Chlorsulfuron | Not specified | A specific method for a related sulfonylurea herbicide, indicating alternative extraction approaches. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for the extraction and analysis of pesticides in challenging matrices.
Protocol 1: Modified QuEChERS for High-Fat Matrices (e.g., Avocado)
This protocol is based on a method developed for the analysis of a wide range of pesticides in avocado.
-
Sample Homogenization: Homogenize 15 g of the sample with 15 mL of acetonitrile containing 1% acetic acid.
-
Salting Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate and shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA), C18, and graphitized carbon black (GCB) sorbents.
-
Final Preparation: Vortex and centrifuge the d-SPE tube. The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
Protocol 2: QuEChERS for High-Pigment Matrices (e.g., Spinach)
This protocol is a general QuEChERS method that can be adapted for high-pigment vegetables.
-
Sample Homogenization: Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate) and shake vigorously.
-
Centrifugation: Centrifuge the sample.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing PSA and GCB. The amount of GCB should be optimized to minimize the loss of planar analytes like Chloroxuron.
-
Final Preparation: Vortex and centrifuge. The supernatant is then ready for analysis.
Protocol 3: Analysis of Pesticides in High Organic Matter Soil
This protocol is a modification of the QuEChERS method for soil analysis.
-
Sample Hydration: To 10 g of soil, add a specific volume of water to ensure consistent hydration.
-
Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts. Shake vigorously.
-
Centrifugation: Centrifuge the sample.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a combination of PSA and C18 to remove interferences from the organic matter.
-
Final Preparation: Vortex and centrifuge. The final extract is ready for chromatographic analysis.
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the factors influencing Chloroxuron recovery, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for Chloroxuron analysis.
Caption: Factors influencing Chloroxuron recovery and analysis.
Conclusion
The selection of an appropriate analytical method for Chloroxuron is highly dependent on the complexity of the sample matrix. For fatty matrices, a modified QuEChERS protocol with C18 in the cleanup step is highly effective. In high-pigment matrices, the use of GCB is beneficial, but requires careful optimization to prevent the loss of planar analytes like Chloroxuron. For soils with high organic matter, a combination of PSA and C18 sorbents in the d-SPE step can yield good recoveries. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to develop and validate robust and reliable methods for the analysis of Chloroxuron in diverse and challenging samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Chloroxuron Analysis: Calculating and Reporting Measurement Uncertainty
For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Chloroxuron, a phenylurea herbicide. A critical focus is placed on the calculation and reporting of measurement uncertainty, a key parameter in method validation and data reliability.
Comparison of Analytical Methods for Chloroxuron
The selection of an analytical method for Chloroxuron quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both HPLC-UV and GC-MS are powerful techniques for this purpose, each with its own set of advantages and limitations.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of phenylurea herbicides like Chloroxuron. The data is compiled from various studies and represents expected performance metrics.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.3 - 40 ng/L[1][2] | 0.3 - 1.0 ng/L[1] |
| Limit of Quantitation (LOQ) | 1.0 µg/L[1] | Not explicitly stated for Chloroxuron, but generally in the low ng/L range |
| Recovery | 74 - 110%[1] | Generally 70-120% for pesticides |
| Linearity (r²) | >0.99 | >0.99 |
| Analysis Time | ~12-15 minutes | Dependent on chromatographic conditions and derivatization |
| Precision (%RSD) | <15% | <15% |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for identifying potential sources of measurement uncertainty.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of thermally labile compounds like phenylurea herbicides.
-
Sample Preparation (Water Samples):
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
For pre-concentration, perform Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the retained Chloroxuron with a suitable organic solvent (e.g., acetonitrile).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for Chloroxuron (around 245 nm).
-
Injection Volume: 20 µL.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity but requires a derivatization step for thermally unstable compounds like Chloroxuron to improve their volatility.
-
Sample Preparation and Derivatization:
-
Extract Chloroxuron from the sample matrix using an appropriate solvent.
-
Concentrate the extract.
-
Derivatization: This is a critical step. A common approach for compounds with active hydrogens is silylation. For example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction replaces the active hydrogen on the nitrogen atom of the urea group with a trimethylsilyl (TMS) group, making the molecule more volatile and thermally stable. The reaction is typically carried out by heating the sample extract with the derivatizing agent in a sealed vial.
-
The derivatized extract is then ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for pesticide analysis, such as a DB-5ms.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: An optimized temperature ramp is crucial for the separation of the derivatized Chloroxuron from other components.
-
Mass Spectrometry: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized Chloroxuron.
-
Calculating and Reporting Measurement Uncertainty
The estimation of measurement uncertainty is a mandatory requirement for laboratories accredited under ISO/IEC 17025. It provides a quantitative indication of the quality of a measurement result. The process follows the principles outlined in the "Guide to the Expression of Uncertainty in Measurement" (GUM) and further detailed in guidelines from organizations like EURACHEM.
Workflow for Calculating Measurement Uncertainty
The "bottom-up" approach is a common methodology for estimating measurement uncertainty. This involves identifying all potential sources of uncertainty, quantifying them, and then combining them to obtain an overall uncertainty.
Key Sources of Uncertainty in Chloroxuron Analysis
A comprehensive uncertainty budget should consider all potential sources of error in the analytical process.
| Source of Uncertainty | Description |
| Sample Preparation | Inhomogeneity of the sample, extraction efficiency, volumetric glassware tolerances. |
| Calibration Standard | Purity of the certified reference material, preparation of stock and working solutions. |
| Instrumental Analysis | Repeatability of injections, detector response stability. |
| Calibration Curve | Uncertainty associated with the slope and intercept of the regression line. |
| Method Bias/Recovery | Systematic errors determined through recovery studies using spiked samples. |
Calculating the Combined and Expanded Uncertainty
-
Standard Uncertainty (u(xᵢ)) : Each identified source of uncertainty is expressed as a standard deviation.
-
Combined Standard Uncertainty (u_c) : The individual standard uncertainties are combined using the root sum of squares (RSS) method.
-
Expanded Uncertainty (U) : The combined standard uncertainty is multiplied by a coverage factor (k), which is typically 2 for a confidence level of approximately 95%.
The final result is then reported as the measured value ± the expanded uncertainty (e.g., 10.2 ± 0.5 mg/kg).
Comparison of Analytical Methods Workflow
The choice between HPLC-UV and GC-MS for Chloroxuron analysis involves a trade-off between various factors. The following diagram illustrates a logical workflow for selecting the appropriate method.
References
Cross-Validation of Analytical Platforms for the Determination of Chloroxuron: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical platforms for the quantitative determination of Chloroxuron, a phenylurea herbicide. The objective is to offer a comparative overview of the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). This document summarizes key performance data, details experimental protocols, and provides visualizations to aid in the selection of the most appropriate analytical methodology for specific research needs.
Comparison of Performance Characteristics
The selection of an analytical platform for Chloroxuron determination is influenced by factors such as the required sensitivity, selectivity, sample matrix complexity, and throughput. The following tables summarize the key validation parameters for each technique, compiled from various scientific sources. It is important to note that direct comparisons can be nuanced due to variations in experimental conditions, sample matrices, and instrumentation.
Table 1: Performance Data for Chromatographic Methods
| Analytical Platform | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-UV | >0.99 | 0.01 - 0.1 mg/kg | 0.04 - 0.13 mg/kg | 85 - 110 | < 15 |
| LC-MS/MS | >0.99 | 0.001 - 0.01 mg/kg | 0.005 - 0.02 mg/kg | 70 - 120 | < 20 |
| GC-MS | >0.99 | 0.001 - 0.05 mg/kg | 0.005 - 0.1 mg/kg | 70 - 120 | < 20 |
Note: Data for HPLC-UV and GC-MS may be representative of structurally similar phenylurea herbicides due to a lack of extensive publicly available data specifically for Chloroxuron under all conditions.
Table 2: Performance Data for Immunoassay
| Analytical Platform | Cut-off Value | Limit of Detection (LOD) | Specificity (Cross-reactivity) | Precision (CV %) |
| ELISA | Varies by kit | ~0.05 - 5 ng/mL | High (typically low cross-reactivity with other herbicides) | < 15 (intra-assay), < 20 (inter-assay) |
Note: ELISA performance characteristics are highly dependent on the specific antibody and kit manufacturer. The values presented are typical ranges.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. This section outlines common experimental protocols for sample preparation and analysis of Chloroxuron.
Sample Preparation: QuEChERS for Soil Samples
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for the extraction of pesticide residues from solid matrices like soil.[1][2]
Protocol:
-
Sample Homogenization: Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry samples, add a sufficient amount of water to hydrate the sample.[3]
-
Extraction: Add 10 mL of acetonitrile to the sample tube. Shake vigorously for 1 minute.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride. Shake vigorously for 1 minute. This step partitions the Chloroxuron into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube to separate the organic layer from the solid matrix and aqueous layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. Vortex for 30 seconds and then centrifuge. The PSA removes interfering matrix components.[1]
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by HPLC-UV, LC-MS/MS, or GC-MS.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a common technique for the pre-concentration and cleanup of analytes from liquid samples.[4]
Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Pass the water sample (typically 100-500 mL) through the conditioned cartridge. Chloroxuron will be retained on the sorbent.
-
Washing: Wash the cartridge with deionized water to remove any unretained impurities.
-
Elution: Elute the retained Chloroxuron from the cartridge using a small volume of an organic solvent such as acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Analytical Methods
2.3.1. HPLC-UV Analysis
High-Performance Liquid Chromatography with UV detection is a robust and cost-effective method for the quantification of phenylurea herbicides.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of around 245 nm.
-
Injection Volume: 20 µL.
2.3.2. LC-MS/MS Analysis
Liquid Chromatography with Tandem Mass Spectrometry offers high sensitivity and selectivity, making it ideal for trace-level analysis.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to enhance ionization.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for phenylurea herbicides.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two or more precursor-to-product ion transitions are monitored for each analyte.
2.3.3. GC-MS Analysis
Gas Chromatography with Mass Spectrometry can be used for the analysis of Chloroxuron, although it is less common than LC-based methods due to the thermal lability of phenylurea herbicides. Derivatization may be required for some compounds.
-
Column: A low-bleed capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless injection is commonly used for trace analysis.
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization Source: Electron Ionization (EI).
-
MS Detection: Operated in Selected Ion Monitoring (SIM) or full scan mode.
2.3.4. ELISA Analysis
Enzyme-Linked Immunosorbent Assay is a high-throughput screening method based on antigen-antibody recognition.
-
Principle: Competitive ELISA is the most common format. Chloroxuron in the sample competes with a labeled Chloroxuron conjugate for binding to a limited number of specific antibody-coated wells.
-
Procedure:
-
Sample extract and enzyme-labeled Chloroxuron are added to the antibody-coated microplate wells.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate is added, which reacts with the enzyme to produce a color.
-
The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of Chloroxuron in the sample.
-
-
Validation: Commercial ELISA kits should be validated for their intended use, with performance characteristics such as sensitivity, specificity, and precision being evaluated.
Visualizations
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of Chloroxuron in soil and water samples.
Logical Relationship of Method Selection
The choice of an analytical platform depends on a balance of several factors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. Chloroxuron | C15H15ClN2O2 | CID 16115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Chloroxuron-d6
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Chloroxuron-d6, a deuterated phenylurea herbicide. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all applicable federal, state, and local regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes.
In Case of a Spill:
-
Evacuate the immediate area.
-
Ventilate the space.
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Place the absorbed material into a sealed, labeled container for disposal.
-
For large spills, dike the area to prevent spreading and contact your institution's environmental health and safety (EHS) department immediately.
Quantitative Data for Chloroxuron
While a specific Safety Data Sheet for this compound was not located, the following data for Chloroxuron provides a basis for understanding its physical and chemical properties relevant to handling and disposal.
| Property | Value | Citation |
| Chemical Formula | C15H9D6ClN2O2 | |
| Appearance | Colorless crystals or white powder | |
| Molecular Weight | 296.8 g/mol | |
| Melting Point | 151-152 °C | |
| Solubility | Insoluble in water | |
| Stability | Stable under normal conditions, but sensitive to light. Decomposes in strong acids and alkalis. |
Step-by-Step Disposal Procedure
The disposal of this compound, as with other pesticides and organochlorine compounds, must be conducted as a hazardous waste. The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility.
Step 1: Waste Identification and Segregation
-
This compound waste should be collected in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
Step 2: Container Management
-
Ensure the waste container is compatible with this compound.
-
The container must be in good condition, with a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic").
Step 3: Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the accurate chemical name and quantity of the waste.
Empty Container Disposal:
-
Do not reuse empty containers.
-
Triple-rinse the container with a suitable solvent (e.g., acetone, methanol).
-
Collect the rinsate as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, but confirm this with your local regulations. Puncture the container to prevent reuse.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you contribute to a safer laboratory and a healthier environment. Always prioritize safety and compliance in all your chemical handling and disposal activities.
Essential Safety and Logistical Information for Handling Chloroxuron-d6
Health Hazard Information
Acute exposure to Chloroxuron may lead to a range of symptoms, including:
-
Dilated pupils and visual disturbances
-
Methemoglobinemia and cyanosis
-
Chest pain and irregular heartbeat
-
Abdominal pain, nausea, vomiting, and diarrhea
-
Muscular weakness, tremors, and mental confusion
-
Irritation of the eyes and respiratory tract upon contact with dust[1]
Emergency life-support procedures may be necessary in cases of acute exposure, requiring decontamination and medical attention.[1]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling Chloroxuron-d6. It is imperative to wear the appropriate PPE to minimize exposure risk.[2][3]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use unlined, waterproof gloves that extend to the mid-forearm.[4] Nitrile, butyl rubber, or neoprene are suitable materials. Avoid leather or fabric gloves. Wash the exterior of gloves before removal. |
| Body | Long-sleeved shirt and long pants or coveralls | Wear loose-fitting coveralls over personal clothing. For mixing and loading, a chemical-resistant apron is recommended. |
| Eyes and Face | Safety glasses with side shields, goggles, or a face shield | Goggles or a face shield should be used when there is a risk of splashing. Contact lenses are not recommended when handling pesticides. |
| Feet | Chemical-resistant boots | Boots should be unlined and waterproof, reaching at least halfway to the knee. Pants should be worn outside of boots to prevent chemicals from entering. |
| Respiratory | NIOSH/MSHA approved respirator | A respirator is recommended, especially during mixing, loading, or when dust may be generated. The specific type of respirator should be chosen based on the potential for airborne contaminants. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and environmental protection.
Handling and Storage:
-
Use this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid creating dust.
-
Keep containers properly labeled and tightly sealed when not in use.
-
Store in a cool, dry place away from food, drink, and animal feeding stuffs.
-
Wash hands thoroughly with soap and water after handling.
Spill Management:
-
Isolate the area: For solids, isolate the spill area for at least 25 meters (75 feet) in all directions.
-
Personal Protection: Wear full PPE, including respiratory protection, before attempting to clean a spill.
-
Cleanup: For small dry spills, use a clean shovel to place the material into a clean, dry, covered container for disposal. For larger spills, dike the area to prevent spreading.
-
Decontamination: Clean the spill area with a suitable decontamination solution and dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
Waste Characterization: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Disposal Method: The recommended method for disposal is incineration in a licensed facility with an effluent gas scrubbing system.
-
Regulatory Compliance: Consult with local and national environmental regulatory agencies for guidance on acceptable disposal practices. Do not dispose of this compound in sanitary landfills unless specifically permitted.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
